molecular formula C28H31F2N9O2 B609050 MIPS-9922 CAS No. 1416956-33-6

MIPS-9922

カタログ番号: B609050
CAS番号: 1416956-33-6
分子量: 563.6138
InChIキー: VOPWCDJBVPMVLJ-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MIPS-9922 is a potent and selective amino-substituted triazine inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a lipid kinase that plays a critical role in cellular signal transduction . Its selectivity for the PI3Kβ isoform is achieved through a distinct mechanism involving an interaction with the non-conserved Asp862 residue in the kinase binding site, as demonstrated by site-directed mutagenesis studies . This mechanism differentiates it structurally and mechanistically from other PI3Kβ inhibitor classes, such as TGX-221 . In research settings, this compound has demonstrated significant functional activity in platelets. It potently inhibits ADP-induced platelet aggregation . Furthermore, it blocks the activation of integrin αIIbβ3 and reduces αIIbβ3-dependent platelet adhesion to immobilized von Willebrand Factor (vWF) under conditions of high shear stress . In vivo, studies in a mouse model of electrolytic vessel injury have shown that this compound effectively prevents arterial thrombus formation without inducing prolonged bleeding times or excess blood loss, highlighting its potential as an antithrombotic agent with a potentially improved safety profile . These properties make this compound a valuable and selective chemical probe for investigating PI3Kβ signaling in pathological processes such as thrombosis, and for exploring isoform-specific therapeutic strategies.

特性

CAS番号

1416956-33-6

分子式

C28H31F2N9O2

分子量

563.6138

IUPAC名

(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1

InChIキー

VOPWCDJBVPMVLJ-FQEVSTJZSA-N

SMILES

O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MIPS-9922;  MIPS 9922;  MIPS9922.

製品の起源

United States

Foundational & Exploratory

MIPS-9922 mechanism of action PI3K beta

Technical Deep Dive: MIPS-9922 Mechanism of Action (PI3K )

Executive Summary

This compound is a potent, isoform-selective inhibitor of Phosphoinositide 3-kinase beta (PI3K

1


This guide details the molecular mechanism, structural determinants of selectivity, and the validated experimental protocols required to assess this compound efficacy in both antithrombotic and oncological (PTEN-deficient) contexts.

Molecular Mechanism of Action[2]

Target Specificity & Binding Kinetics

This compound functions as an ATP-competitive inhibitor. It binds reversibly to the ATP-binding cleft of the p110

  • Primary Target: PI3K

    
     (p110
    
    
    ).[2]
  • Potency: IC

    
    
    
    
    63 nM.[1][3][4]
  • Selectivity Profile: >30-fold selectivity over PI3K

    
    , with significantly higher margins against PI3K
    
    
    and PI3K
    
    
    .[5]
Structural Basis of Selectivity (The Asp862 Interaction)

The defining feature of this compound's medicinal chemistry is its exploitation of Asp862 .

  • The Challenge: The ATP-binding pockets of Class I PI3K isoforms (

    
    ) are highly conserved, making selectivity difficult.
    
  • The Solution: this compound, an amino-substituted triazine derivative (evolved from the pan-inhibitor ZSTK474), contains specific moieties designed to interact with Asp862 .[6]

  • Causality: Asp862 is a non-conserved residue present in the PI3K

    
     isoform but absent in others (which typically possess a Lysine or other residues at the equivalent position). By forming a hydrogen bond or electrostatic interaction with Asp862, this compound achieves thermodynamic stability in the 
    
    
    -pocket that it cannot maintain in
    
    
    or
    
    
    isoforms.
Downstream Signaling Modulation

Inhibition of PI3K

  • Platelet Activation: PI3K

    
     is the primary driver of integrin 
    
    
    activation downstream of Gi-coupled GPCRs (e.g., P2Y12). This compound blockade prevents stable platelet adhesion and thrombus growth.[7]
  • PTEN-Deficient Tumor Survival: In tumors lacking functional PTEN (a phosphatase that reverses PI3K activity), PI3K

    
     often becomes the dominant driver of AKT phosphorylation. This compound induces synthetic lethality in these specific cancer subsets.
    

Visualization: Signaling Pathway & Intervention[4]

The following diagram illustrates the specific intervention point of this compound within the GPCR-mediated signaling cascade, highlighting its critical role in blocking Integrin activation.

PI3K_PathwayGPCRGPCR (Gi-coupled)(e.g., P2Y12)p110bPI3Ku03b2 (p110u03b2)GPCR->p110b ActivatesPIP3PIP3p110b->PIP3 Phosphorylates PIP2MIPSThis compound(Inhibitor)MIPS->p110b Blocks ATP Site(via Asp862)PIP2PIP2AKTAKT (PKB)PIP3->AKT RecruitsIntegrinIntegrin u03b1IIbu03b23ActivationAKT->Integrin Signaling CascadeThrombusPlatelet Aggregation& Thrombus FormationIntegrin->Thrombus PromotesPTENPTEN(Phosphatase)PTEN->PIP3 Dephosphorylates

Figure 1: this compound mechanism of action blocking the PI3K


Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

In Vitro Kinase Selectivity Assay (ADP-Glo)

Purpose: To quantify the IC


Reagents:

  • Recombinant PI3K

    
    , 
    
    
    ,
    
    
    ,
    
    
    (human).
  • PIP2:PS lipid substrate.

  • Ultra-pure ATP.

  • ADP-Glo Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute this compound in DMSO (serial dilutions: 10

    
    M to 0.1 nM).
    
  • Enzyme Reaction: Incubate recombinant PI3K

    
     (optimized concentration per batch) with lipid substrate and this compound for 15 mins at RT.
    
  • Initiation: Add ATP (10

    
    M final) to start the kinase reaction. Incubate for 60 mins at RT.
    
  • Termination & Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence.

  • Validation:

    • Positive Control: Wortmannin or AZD8186.

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: Background subtraction.

Ex Vivo Platelet Aggregation Assay

Purpose: To verify functional blockade of PI3K

Protocol:

  • Blood Collection: Draw human or murine blood into acid-citrate-dextrose (ACD).

  • Isolation: Centrifuge (200

    
     g, 15 min) to obtain Platelet-Rich Plasma (PRP). Wash platelets in Tyrode’s buffer.
    
  • Pre-incubation: Treat washed platelets with this compound (various concentrations) for 5 mins at 37°C.

  • Induction: Add ADP (low dose: 2-5

    
    M) or Collagen . Note: PI3K
    
    
    is essential for ADP-mediated sustained aggregation.
  • Measurement: Monitor light transmission using an aggregometer for 6 minutes.

  • Success Metric: Dose-dependent reduction in the "secondary wave" of aggregation compared to vehicle.

Quantitative Data Summary

The following table summarizes the potency profile of this compound.

Target IsoformIC

(nM)
Selectivity Ratio (vs

)
Clinical Significance
PI3K

63 1x Primary Target
PI3K

2,200>30xReduced immune toxicity
PI3K

>10,000>150xReduced hyperglycemia risk
PI3K

>10,000>150xMinimal inflammatory impact

Data derived from Thompson et al. (2016) and subsequent validation studies.

Workflow: In Vivo Thrombosis Model

The electrolytic injury model is the gold standard for assessing PI3K

Experiment_WorkflowStep1Subject Prep(C57BL/6 Mice)Step2AdministerThis compound(IV Bolus)Step1->Step2 T-15 minsStep3Surgical Exposure(Carotid Artery)Step2->Step3Step4Electrolytic Injury(FeCl3 or Current)Step3->Step4 InductionStep5Monitor Blood Flow(Doppler Probe)Step4->Step5 Real-timeStep6Endpoint:Time to OcclusionStep5->Step6 Analysis

Figure 2: Workflow for the electrolytic mouse model of thrombosis used to validate this compound efficacy.

References

  • Discovery and antipl

    
     inhibitor (this compound). 
    Source: European Journal of Medicinal Chemistry (2016).[7]
    Context: Primary paper describing the synthesis, structure-activity relationship (SAR), and identification of the Asp862 interaction.
    Link:[Link]
    
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Source: Molecules (2019).[6] Context: Review detailing the structural biology of the PI3K pocket and how this compound achieves selectivity via non-conserved residues. Link:[Link]

  • PI3K Isoform Dependence of PTEN-Deficient Tumors. Source: Cancer Discovery (2012). Context: Foundational research establishing the dependence of PTEN-null tumors on the p110

    
     isoform, providing the rationale for this compound in oncology.
    Link:[Link]
    

MIPS-9922: Binding Affinity and Isoform Selectivity for PI3K

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MIPS-9922 is a potent, isoform-selective small molecule inhibitor of Phosphoinositide 3-kinase beta (PI3K


) .[1] Developed at the Monash Institute of Pharmaceutical Sciences (MIPS), this compound represents a significant advancement in antithrombotic pharmacology. Unlike pan-PI3K inhibitors that often induce hyperglycemia (via PI3K

inhibition) or immune suppression (via PI3K

/

inhibition), this compound targets the specific role of PI3K

in platelet signaling.[1]

The compound exhibits an IC


 of 63 nM  for PI3K

and demonstrates >30-fold selectivity against the PI3K

isoform, with broad selectivity against PI3K

and PI3K

. Its mechanism of action relies on a critical interaction with the non-conserved Asp862 residue within the PI3K

catalytic pocket, a structural feature absent in other Class I isoforms.

Chemical Profile & Mechanism of Action

Chemical Structure

This compound is an amino-substituted triazine derivative.[1][2] It was structurally evolved from ZSTK474 , a well-known pan-PI3K inhibitor characterized by a difluoromethyl-benzimidazole motif.

  • Core Scaffold: Triazine.[2][3]

  • Key Modification: Structural adaptation of the morpholine ring found in ZSTK474 to an

    
    -aminoacyl substituent.
    
  • Stereochemistry: The

    
    -isomer configuration is critical for PI3K
    
    
    
    selectivity, whereas
    
    
    -isomers tend to favor PI3K
    
    
    .[3]
Structural Basis of Selectivity (The Asp862 Interaction)

The high selectivity of this compound is driven by its ability to exploit a specific non-conserved residue in the ATP-binding pocket of the kinase.[1]

  • Target Residue: Asp862 (Aspartic Acid at position 862) in PI3K

    
    .[1][2][3][4]
    
  • Isoform Divergence:

    • PI3K

      
      : Asp862  (Acidic, capable of H-bond/ionic interaction).
      
    • PI3K

      
      : Gln859  (Glutamine - Neutral polar).
      
    • PI3K

      
      : Asn  (Asparagine - Neutral polar).[1]
      
    • PI3K

      
      : Lys  (Lysine - Basic).
      

Mechanism: this compound projects a substituent that forms a favorable electrostatic or hydrogen-bonding interaction specifically with the carboxylate side chain of Asp862.[1] This interaction is sterically or electrostatically unfavorable in other isoforms, effectively "locking out" the inhibitor.

Binding Affinity Profile

The following data summarizes the inhibitory potency of this compound against Class I PI3K isoforms.

Table 1: this compound Isoform Selectivity Profile[1]
Target IsoformIC

(nM)
Selectivity Ratio (vs

)
Physiological RoleClinical Implication of Inhibition
PI3K

63 1x (Primary Target) Platelet activation (

IIb

3 integrin)
Antithrombotic effect
PI3K

> 1,890*> 30xB-cell/T-cell developmentReduced immune suppression risk
PI3K

High nM/

M
High SelectivityInsulin signaling/Glucose metabolismReduced risk of hyperglycemia
PI3K

High nM/

M
High SelectivityChemotaxis of leukocytesReduced anti-inflammatory effects

*Calculated based on reported >30-fold selectivity ratio relative to the 63 nM potency.

Functional Consequences[2][5][6][7][8]
  • Primary Effect: Inhibition of ADP-induced platelet aggregation.[2][5]

  • Downstream Blockade: Prevents the activation of integrin

    
    IIb
    
    
    
    3
    (GPIIb/IIIa), which is necessary for fibrinogen binding and clot formation.
  • Safety Profile: In in vivo electrolytic mouse models, this compound prevents arterial thrombus formation without significantly prolonging bleeding time, a major advantage over standard antiplatelet therapies.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of this compound within the platelet activation cascade.

PI3K_Signaling ADP ADP (Agonist) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Activates PI3K_Beta PI3Kβ (p110β/p85) P2Y12->PI3K_Beta Gβγ signaling PIP3 PIP3 PI3K_Beta->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits/Activates Integrin Integrin αIIbβ3 (Activation) Akt->Integrin Inside-Out Signaling Aggregation Platelet Aggregation (Thrombus Formation) Integrin->Aggregation Fibrinogen Binding MIPS9922 This compound (Inhibitor) MIPS9922->PI3K_Beta  Blocks (IC50 63 nM)

Caption: this compound selectively inhibits PI3K


 downstream of the P2Y12 receptor, preventing integrin activation and thrombosis.[1]

Experimental Protocols

To validate the binding affinity and functional potency of this compound, the following standardized protocols are recommended.

In Vitro Kinase Assay (TR-FRET / HTRF)

Purpose: To determine the IC


 values against recombinant PI3K isoforms.[1]

Reagents:

  • Recombinant PI3K isoforms (

    
    ).
    
  • PIP2:PS lipid substrate vesicles.

  • ATP (

    
     concentration for each isoform).
    
  • HTRF Detection Kit (e.g., Cisbio or similar).

Workflow:

  • Preparation: Dilute this compound in DMSO (serial dilutions, typically 10

    
    M to 0.1 nM).
    
  • Reaction: Incubate kinase (5

    
    L), lipid substrate (5 
    
    
    
    L), and compound (5
    
    
    L) in 384-well plates.
  • Initiation: Add ATP (5

    
    L) to start the reaction.[1]
    
  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add biotinylated-PIP3 complex and Europium-labeled antibody (stop solution).[1]

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC

    
     using non-linear regression (4-parameter logistic fit).
    
Ex Vivo Platelet Aggregation Assay

Purpose: To verify functional inhibition in a physiological context.

Workflow:

  • Blood Collection: Collect human or mouse blood into citrate anticoagulant.[1]

  • PRP Preparation: Centrifuge at 200

    
     g for 15 min to obtain Platelet-Rich Plasma (PRP).
    
  • Washed Platelets: (Optional but recommended for specificity) Isolate platelets and resuspend in Tyrode’s buffer.

  • Treatment: Incubate platelets with this compound (various concentrations) for 10 min at 37°C.

  • Agonist Challenge: Stimulate with ADP (low dose: 2.5

    
    M; high dose: 10 
    
    
    
    M).[1] Note: PI3K
    
    
    is essential for ADP-mediated signaling.
  • Measurement: Monitor light transmission using an aggregometer (LTA) for 6 minutes.

  • Endpoint: Quantify % Aggregation relative to vehicle control.

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Functional Validation cluster_vivo In Vivo Validation Compound This compound Synthesis KinaseAssay HTRF Kinase Assay (Recombinant PI3K) Compound->KinaseAssay Selectivity Selectivity Profiling (vs α, γ, δ) KinaseAssay->Selectivity IC50 Determination PlateletPrep Platelet Isolation (PRP/Washed) Selectivity->PlateletPrep Lead Selection LTA Light Transmission Aggregometry PlateletPrep->LTA + ADP Agonist MouseModel Electrolytic Thrombosis Model LTA->MouseModel Efficacy Check BleedingTime Tail Bleeding Assay MouseModel->BleedingTime Safety Check

Caption: Integrated workflow for characterizing this compound from biochemical potency to in vivo safety.

References

  • Discovery and antipl

    
     inhibitor (this compound). [1][2][5]
    
    • Source: European Journal of Medicinal Chemistry, 2016.[2]

    • (63 nM)
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors.

    • Source: Journal of Medicinal Chemistry / NIH PMC.
    • Context: Reviews the role of non-conserved residues (like Asp862) in designing isoform-specific inhibitors.
  • This compound Product D

    • Source: MedChemExpress (MCE).
    • Context: Commercial validation of chemical properties and basic inhibitory data.[1]

Sources

Therapeutic Potential of MIPS-9922 in Thrombosis: Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MIPS-9922 represents a significant advancement in the development of "hemostasis-sparing" anticoagulants. Developed by the Monash Institute of Pharmaceutical Sciences (MIPS), this small molecule is a potent, selective inhibitor of Phosphoinositide 3-kinase beta (PI3K


) . Unlike pan-PI3K inhibitors or standard antiplatelet agents (e.g., P2Y12 inhibitors) that often compromise primary hemostasis, this compound demonstrates a unique ability to prevent arterial thrombosis under high-shear conditions without significantly prolonging bleeding time. This guide dissects the mechanistic basis, pharmacological profile, and experimental validation of this compound, providing a roadmap for researchers investigating PI3K

as a therapeutic target.

Molecular Mechanism: The PI3K Singularity

To understand the utility of this compound, one must first appreciate the distinct role of the p110


 isoform in platelet biology. While p110

is essential for insulin signaling and p110

for immune function, p110

is the primary driver of integrin

activation downstream of G_i-coupled receptors (like P2Y12) and ITAM-coupled receptors (like GPVI) specifically under conditions of high shear stress.
Mechanism of Action

This compound is an amino-substituted triazine derivative.[1] It achieves high selectivity for the PI3K


 isoform through a specific interaction with the non-conserved Asp862  residue in the ATP-binding pocket.
  • Primary Target: PI3K

    
     (IC
    
    
    
    
    
    63 nM).[2]
  • Downstream Effect: Inhibition of PIP

    
     phosphorylation to PIP
    
    
    
    .
  • Physiological Outcome: Blockade of Akt phosphorylation and subsequent Rap1b activation, preventing "inside-out" signaling required for stable platelet aggregation.

Signaling Pathway Visualization

The following diagram illustrates the critical node this compound occupies within the platelet activation cascade.

PI3K_Signaling GPVI GPVI (Collagen) PI3K_Beta PI3Kβ (p110β) GPVI->PI3K_Beta Activation P2Y12 P2Y12 (ADP) P2Y12->PI3K_Beta Gi-mediated PIP3 PIP3 PI3K_Beta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt / PKB PIP3->Akt Recruitment Integrin Integrin αIIbβ3 (Activation) Akt->Integrin Inside-Out Signaling Thrombus Stable Thrombus Formation Integrin->Thrombus Aggregation MIPS9922 This compound (Inhibitor) MIPS9922->PI3K_Beta Blocks ATP Binding

Caption: this compound interrupts the PI3K


 signaling axis, preventing Integrin 

activation downstream of ADP and Collagen stimulation.

Preclinical Pharmacology & Data Summary

This compound distinguishes itself through its selectivity profile, which is critical for avoiding off-target toxicities (e.g., hyperglycemia from p110


 inhibition).
Selectivity and Potency Profile

The compound was optimized from the pan-PI3K inhibitor ZSTK474.[1] The introduction of specific amino substitutions on the triazine core enhanced beta-isoform affinity.

ParameterValueBiological Significance
Target PI3K

Primary driver of shear-dependent thrombosis
IC

(Biochemical)
63 nMPotent inhibition at nanomolar concentrations
Selectivity vs PI3K

>30-foldReduces risk of immune suppression
Selectivity vs PI3K

HighAvoids insulin resistance/hyperglycemia issues
Functional Efficacy
Anti-Aggregation (ADP)IC


0.5

M
Potently inhibits ADP-induced washed platelet aggregation
Bleeding TimeUnaffectedNo significant prolongation at effective antithrombotic doses

Validated Experimental Protocols

To replicate the therapeutic evaluation of this compound, the following protocols are recommended. These are designed to be self-validating , ensuring that negative results are due to drug efficacy rather than assay failure.

In Vitro: Washed Platelet Aggregation Assay

Objective: Quantify the inhibition of PI3K


-mediated platelet aggregation without plasma protein interference.

Reagents:

  • Tyrode’s Buffer (pH 7.4)

  • Prostacyclin (PGI

    
    )
    
  • Agonist: ADP (10

    
    M) or Collagen (2 
    
    
    
    g/mL)
  • This compound (Dissolved in DMSO)[2]

Workflow:

  • Blood Collection: Draw blood from murine or human donors into ACD (Acid-Citrate-Dextrose) anticoagulant.

  • Isolation: Centrifuge at 200

    
     g for 20 min to obtain Platelet-Rich Plasma (PRP).
    
  • Washing: Add PGI

    
     (1 
    
    
    
    M) to prevent premature activation. Centrifuge PRP at 1000
    
    
    g for 10 min. Resuspend pellet in Tyrode’s buffer.
    • Validation Step: Ensure platelet count is normalized to

      
      /mL.
      
  • Incubation: Incubate washed platelets with this compound (0.1 – 10

    
    M) or Vehicle (DMSO <0.1%) for 5 minutes at 37°C.
    
  • Activation: Add agonist (ADP) and monitor light transmission using an aggregometer.

  • Quantification: Calculate % inhibition relative to the Vehicle control.

In Vivo: Electrolytic Arterial Thrombosis Model

Objective: Assess antithrombotic efficacy in a shear-dependent arterial injury model. This model is preferred over FeCl


 for PI3K

inhibitors as it relies heavily on platelet recruitment to the injured endothelium.

Workflow Visualization:

InVivo_Protocol Step1 Anesthesia (Ketamine/Xylazine) Step2 Drug Administration (IV Jugular Vein) This compound (2.5 mg/kg) Step1->Step2 Step3 Carotid Artery Exposure Step2->Step3 Step4 Electrolytic Injury (15V, 20-30s) Step3->Step4 Step5 Doppler Flow Monitoring Step4->Step5 Step6 Endpoint: Time to Occlusion Step5->Step6 Control Validation: Vehicle Control must occlude < 15 min Step6->Control

Caption: Workflow for the electrolytic injury model. This compound is administered prior to injury induction.

Detailed Methodology:

  • Anesthesia: Anesthetize mice (C57BL/6) using Ketamine/Xylazine. Place on a heating pad to maintain body temperature (37°C).

  • Surgical Prep: Expose the right carotid artery via a midline neck incision. Isolate the vessel from the vagus nerve.

  • Instrumentation: Place a Doppler flow probe around the artery to establish baseline blood flow.

  • Drug Administration: Administer this compound (e.g., 2.5 mg/kg bolus) or Vehicle via the jugular vein 10 minutes prior to injury.

  • Injury Induction: Apply an electrolytic current (15 V) to the external surface of the artery using a hook electrode for a defined duration (e.g., 20 seconds). This damages the endothelium, exposing collagen and vWF.

  • Monitoring: Continuously record blood flow.

    • Endpoint: Time to stable occlusion (flow = 0 for >2 minutes).

    • Cut-off: If no occlusion occurs by 60 minutes, the vessel is considered patent (protected).

  • Self-Validation: The vehicle group must occlude within a standard window (typically 10-15 minutes) for the experiment to be valid.

Safety Profile: The Hemostasis Check

The critical differentiator for this compound is its safety profile.

Tail Bleeding Assay:

  • Method: Amputate the distal 3mm of the tail in anesthetized mice treated with this compound. Immerse tail in 37°C saline.

  • Result: this compound treated mice show bleeding times comparable to vehicle controls, whereas standard doses of clopidogrel or thrombin inhibitors significantly prolong bleeding.

  • Interpretation: PI3K

    
     is essential for pathological thrombus growth (occlusion) but dispensable for primary hemostatic plug formation (stopping bleeding).
    

References

  • Discovery and antipl

    
     inhibitor (this compound) 
    Source: European Journal of Medicinal Chemistry (2016)
    URL:[Link]
    
  • PI3K inhibitors in thrombosis and cardiovascular disease Source: Journal of Thrombosis and Haemostasis (Review) URL:[Link]

  • Structure-guided design of a high-affinity pl

    
     receptor antagonist 
    Source: Proceedings of the National Academy of Sciences (PNAS)
    URL:[Link]
    
  • Monash Institute of Pharmaceutical Sciences (MIPS) Research Overview Source: Monash University Official Site URL:[Link]

Sources

Technical Whitepaper: The Pharmacological Profile of MIPS-9922

Author: BenchChem Technical Support Team. Date: February 2026

A Selective PI3K Inhibitor for Antithrombotic Research

 vs. PI3K

) and Experimental Utility

Executive Summary

MIPS-9922 is a highly selective, ATP-competitive inhibitor of the Class I phosphoinositide 3-kinase isoform beta (PI3K


). Developed by the Monash Institute of Pharmaceutical Sciences (MIPS), this compound represents a critical tool for dissecting the differential roles of PI3K isoforms in thrombosis and hemostasis.

Unlike pan-PI3K inhibitors (e.g., ZSTK474) or PI3K


-selective agents (e.g., Idelalisib) used in oncology, this compound is engineered to target the specific signaling axis driving arterial thrombosis—platelet activation—while sparing the PI3K

isoform responsible for immune homeostasis. This guide details the biochemical selectivity, structural determinants, and validated protocols for utilizing this compound in drug discovery and mechanistic research.

Chemical Biology & Mechanism of Action[1]

Structural Determinants of Selectivity

This compound belongs to a class of amino-substituted triazines .[1] Its high selectivity for PI3K


 over the closely related PI3K

and PI3K

isoforms is achieved through a specific molecular interaction within the ATP-binding pocket.
  • Scaffold: Triazine core derived from the pan-inhibitor ZSTK474.[1]

  • Selectivity Filter: The compound exploits a non-conserved residue, Asp862 , located in the PI3K

    
     catalytic domain.[1][2]
    
  • Mechanism: this compound forms a hydrogen bond network with Asp862, a residue absent in PI3K

    
     and PI3K
    
    
    
    . This induces a conformational fit unique to the
    
    
    isoform, significantly reducing affinity for other Class I PI3Ks.
Signaling Pathway Context

In platelets, PI3K


 acts downstream of G-protein coupled receptors (specifically the G

-coupled P2Y

ADP receptor). Inhibition of this pathway prevents the activation of the integrin

, which is necessary for stable platelet aggregation.

PI3K_Pathway ADP ADP (Ligand) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 PI3K_Beta PI3Kβ (Target of this compound) P2Y12->PI3K_Beta Activation PIP3 PIP2 -> PIP3 PI3K_Beta->PIP3 Catalysis Akt Akt (PKB) Phosphorylation PIP3->Akt Recruitment Integrin Integrin αIIbβ3 Activation Akt->Integrin Inside-Out Signaling Thrombosis Stable Thrombus Formation Integrin->Thrombosis MIPS9922 This compound MIPS9922->PI3K_Beta Inhibition (IC50: 63 nM)

Figure 1: The PI3K


 signaling axis in platelets.[1] this compound interrupts the cascade downstream of the P2Y

receptor, preventing integrin activation.

Selectivity Profile: PI3K vs. PI3K [3][4][5][6]

The utility of this compound lies in its "selectivity window." It inhibits PI3K


 at low nanomolar concentrations while requiring significantly higher concentrations to inhibit PI3K

. This is crucial because PI3K

inhibition is associated with immune-related adverse events (e.g., colitis, hepatotoxicity).
Quantitative Potency Data

The following data represents mean IC


 values derived from standard biochemical kinase assays (e.g., ADP-Glo or HTRF) using recombinant human enzymes.
Target IsoformIC

(nM)
Selectivity Ratio (vs.

)
Physiological Role
PI3K

63 1x (Primary Target) Platelet activation, PTEN-null tumors
PI3K

> 1,900> 30xB-cell/T-cell development, Immune response
PI3K

> 1,000> 15xInsulin signaling, Angiogenesis
PI3K

> 5,000> 80xChemotaxis, Mast cell degranulation

> Note: this compound exhibits a >30-fold selectivity window for


 over 

.[3] In functional cellular assays, this window allows for the complete suppression of ADP-induced platelet aggregation without affecting B-cell proliferation at therapeutic doses.

Validated Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating controls.

Protocol A: Biochemical Kinase Selectivity (ADP-Glo)

Objective: Determine IC


 values for this compound against recombinant PI3K

and PI3K

.

Reagents:

  • Recombinant PI3K

    
     and PI3K
    
    
    
    (active).
  • Substrate: PIP2:PS lipid vesicles (0.5 mg/mL).

  • ATP (Ultra-pure).

  • Detection: ADP-Glo Kinase Assay (Promega).

Workflow:

  • Preparation: Dilute this compound in 100% DMSO (10-point dose response, starting at 10

    
    M).
    
  • Enzyme Mix: Add 2

    
    L of PI3K isoform (optimal concentration determined by linear range titration) to 384-well white plates.
    
  • Inhibitor Addition: Add 50 nL of compound. Incubate 15 min at RT.

  • Reaction Start: Add 2

    
    L ATP/Lipid mix. Final ATP concentration should equal the K
    
    
    
    for each specific isoform (approx. 10-50
    
    
    M).
  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo reagent (4

    
    L), incubate 40 min. Add Kinase Detection Reagent (8 
    
    
    
    L), incubate 30 min.
  • Read: Measure Luminescence.

Quality Control (Self-Validation):

  • Z-Factor: Must be > 0.5.

  • Reference: Run TGX-221 (PI3K

    
     selective) and Idelalisib  (PI3K
    
    
    
    selective) as positive controls.
Protocol B: Functional Washed Platelet Aggregation

Objective: Confirm functional PI3K


 inhibition in a relevant cellular model.
Critical Note:  Use washed platelets rather than Platelet-Rich Plasma (PRP). Plasma proteins can bind this compound, shifting the potency curve. Washed platelets provide a "clean" system to assess intrinsic potency.

Workflow:

  • Blood Collection: Draw human venous blood into ACD (Acid-Citrate-Dextrose) anticoagulant.

  • Isolation: Centrifuge (200 x g, 20 min) to obtain PRP. Add PGI

    
     to prevent premature activation. Centrifuge PRP (1000 x g, 10 min) to pellet platelets.
    
  • Washing: Resuspend pellet in Tyrode’s buffer (pH 7.4) containing apyrase.

  • Assay Setup: Adjust count to 3 x 10

    
    /mL.
    
  • Treatment: Incubate with this compound (0.1, 0.3, 1.0, 3.0

    
    M) for 5 min at 37°C.
    
  • Induction: Add ADP (10

    
    M) .
    
  • Measurement: Monitor light transmission using an aggregometer (LTA) for 6 minutes.

Interpretation:

  • This compound should inhibit the secondary wave of aggregation (sustained phase) which is PI3K

    
    -dependent.
    
  • The initial shape change (G

    
     mediated) should remain largely intact.
    

Experimental Workflow Visualization

Workflow cluster_biochem Step 1: Biochemical Validation cluster_cell Step 2: Functional Validation Compound This compound (Stock in DMSO) KinaseAssay ADP-Glo Assay (Recombinant Enz) Compound->KinaseAssay IC50_Calc Calculate IC50 (Target: <100nM) KinaseAssay->IC50_Calc PlateletAssay Washed Platelet Aggregation (LTA) IC50_Calc->PlateletAssay If Potent SelectivityCheck Verify Beta vs Delta (ADP vs IgM stim) PlateletAssay->SelectivityCheck Validation Validated Profile Ready for In Vivo SelectivityCheck->Validation

Figure 2: Screening cascade for validating this compound activity. Biochemical potency must be confirmed before advancing to labor-intensive platelet assays.

Therapeutic Implications & Safety

The primary value of this compound over non-selective inhibitors is the decoupling of antithrombotic efficacy from bleeding risk .

  • Antithrombotic Efficacy: By inhibiting PI3K

    
    , this compound prevents the formation of stable occlusive thrombi under high shear stress (arterial conditions).[1]
    
  • Bleeding Safety: Unlike

    
     antagonists (e.g., abciximab) which block all aggregation, PI3K
    
    
    
    inhibition leaves primary hemostasis largely intact.
  • Immune Safety: The >30-fold selectivity against PI3K

    
     suggests a lower risk of the immune-mediated toxicities (colitis, pneumonitis) observed with drugs like Idelalisib.
    

References

  • Discovery and antipl

    
     inhibitor (this compound). 
    Pinson, J. A., et al.[1][2] European Journal of Medicinal Chemistry (2016).[1][2]
    
    Key Finding: Establishes the synthesis, structure-activity relationship (SAR), and primary IC50 data (63 nM) for this compound.
    
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Miller, M. S., et al. Journal of Chemical Information and Modeling (2016).[2] Key Finding: Details the interaction with Asp862 and thermodynamic water networks driving selectivity.

  • This compound Product Data Sheet. MedChemExpress / Monash University. Key Finding: Confirms commercial availability and summary of pharmacological properties.

Sources

Technical Whitepaper: Preclinical Characterization of MIPS-9922

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MIPS-9922 is a potent, highly selective small-molecule inhibitor of the Class I phosphoinositide 3-kinase beta isoform (PI3Kβ ).[1] Developed by the Monash Institute of Pharmaceutical Sciences (MIPS), this compound represents a paradigm shift in antithrombotic therapy. Unlike standard antiplatelet agents (e.g., P2Y12 antagonists like clopidogrel) that often compromise hemostasis, this compound targets the shear-stress-dependent signaling pathway specific to pathological thrombus formation.

Preclinical data demonstrates that this compound effectively prevents arterial thrombosis in vivo without significantly prolonging bleeding time, offering a superior therapeutic window for high-risk cardiovascular patients.

Chemical Biology & Mechanism of Action

Chemical Structure & Design

This compound is an amino-substituted triazine derivative.[2] It was optimized from the pan-PI3K inhibitor ZSTK474 by structurally adapting the morpholine ring to exploit a specific interaction with the non-conserved Asp862 residue in the PI3Kβ binding pocket.[2] This interaction is the structural basis for its high selectivity.

Signaling Pathway

PI3Kβ plays a non-redundant role in platelet activation downstream of G-protein coupled receptors (specifically Gi-coupled P2Y12) and integrin signaling. While PI3Kα is essential for insulin signaling and growth, PI3Kβ is critical for maintaining integrin


 activation, particularly under conditions of high shear stress (arterial flow).

Mechanistic Diagram: PI3Kβ Role in Platelet Activation

PI3K_Pathway ADP ADP P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PI3Kb PI3Kβ (Target) P2Y12->PI3Kb Activates PIP3 PIP3 PI3Kb->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Rap1b Rap1b PIP3->Rap1b Integrin Integrin αIIbβ3 Activation Akt->Integrin Rap1b->Integrin Thrombus Stable Thrombus Formation Integrin->Thrombus MIPS This compound MIPS->PI3Kb Inhibits (IC50 63nM)

Figure 1: Signal transduction pathway showing this compound inhibition of the ADP-P2Y12-PI3Kβ axis, preventing integrin activation.

In Vitro Pharmacology

Enzymatic Potency & Selectivity

This compound exhibits high potency against PI3Kβ and significant selectivity over other Class I isoforms, particularly PI3Kδ, which is crucial to avoid immune-related adverse events.

Target IsoformIC50 (nM)Selectivity Ratio (vs PI3Kβ)Clinical Implication
PI3Kβ 63 1x Primary Therapeutic Target
PI3Kδ>1,900>30xSpared (Reduces immune toxicity risk)
PI3Kα>500>8xSpared (Reduces insulin resistance risk)
PI3Kγ>1,000>15xSpared (Reduces immune migration impact)
Functional Assays

Assay 1: Washed Platelet Aggregation

  • Stimulus: ADP (Adenosine Diphosphate).[3]

  • Result: Dose-dependent inhibition of aggregation.[4]

  • Significance: Confirms blockade of the P2Y12 downstream amplification signal.

Assay 2: Shear-Dependent Adhesion (Flow Chamber)

  • Substrate: Immobilized von Willebrand Factor (vWF).[1]

  • Condition: High shear stress (1800 s⁻¹), mimicking stenosed arteries.

  • Result: this compound significantly inhibited platelet adhesion and thrombus growth.[2]

  • Mechanistic Link: PI3Kβ is uniquely required for adhesion under high shear, unlike low shear conditions where other pathways compensate.

In Vivo Pharmacology[2]

Efficacy: Electrolytic Injury Model (Mouse)

This model mimics arterial thrombosis caused by endothelial damage.

  • Protocol: Induce injury to the carotid artery via electrolytic current.

  • Dosing: 2.5 mg/kg (Bolus Jugular Vein Injection).[1]

  • Outcome:

    • Vehicle: Rapid occlusion of the vessel (thrombus formation).

    • This compound: Prevented arterial occlusion.[1][2]

Safety: Tail Bleeding Time

The "holy grail" of antithrombotics is separating efficacy (thrombosis prevention) from safety (hemostasis preservation).

  • Method: Transection of the mouse tail tip; measure time to cessation of bleeding.

  • Result: this compound treated mice showed no significant prolongation of bleeding time compared to vehicle.

  • Comparison: Standard doses of clopidogrel or aspirin typically prolong bleeding time by 2-3 fold in this model.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols define the core validation steps for this compound.

Protocol: Washed Platelet Aggregation Assay

Objective: Quantify IC50 of this compound against ADP-induced aggregation.

  • Blood Collection: Draw human venous blood into acid-citrate-dextrose (ACD) anticoagulant (1:6 v/v).

  • Isolation: Centrifuge at 200 x g for 20 min to obtain Platelet Rich Plasma (PRP).

  • Washing: Add prostacyclin (PGI2) to prevent premature activation. Centrifuge PRP at 1000 x g. Resuspend pellet in Tyrode’s buffer.

  • Incubation: Aliquot platelets (2.5 x 10⁸/mL). Incubate with This compound (various concentrations) or DMSO vehicle for 5 minutes at 37°C.

  • Activation: Add ADP (10 µM).

  • Measurement: Monitor light transmission using an aggregometer for 6 minutes.

  • Analysis: Calculate % inhibition relative to vehicle control.

Protocol: In Vivo Electrolytic Thrombosis Workflow

Workflow Diagram

InVivo_Protocol Step1 Anesthesia (Ketamine/Xylazine) Step2 Surgical Exposure (Carotid Artery) Step1->Step2 Step3 Drug Admin (this compound IV Bolus) Step2->Step3 Step4 Electrolytic Injury (Hook Electrode) Step3->Step4 Step5 Monitor Flow (Doppler Probe) Step4->Step5 Step6 Endpoint (Time to Occlusion) Step5->Step6

Figure 2: Step-by-step workflow for the in vivo electrolytic thrombosis efficacy model.

Conclusion

This compound validates the hypothesis that selective PI3Kβ inhibition can decouple antithrombotic efficacy from bleeding risk. By targeting the high-shear signaling pathway, it prevents pathological occlusion while leaving the low-shear hemostatic mechanisms intact. This profile positions this compound (and the PI3Kβ inhibitor class) as a promising candidate for indications such as stroke prevention and acute coronary syndrome.

References

  • Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) Source: European Journal of Medicinal Chemistry, 2016. Context: Primary publication describing the synthesis, SAR, and biological characterization of this compound. Link:[Link]

  • Disrupting the platelet internal membrane via PI3KC2α inhibition impairs thrombosis Source: Science Translational Medicine / ResearchGate, 2020. Context: Cites this compound as a benchmark control for PI3Kβ inhibition in thrombosis studies. Link:[Link]

  • Pharmacologic characterization of PI3K inhibitors Source: NIH / PubMed. Context: General grounding on PI3K isoform selectivity and pharmacological methodologies. Link:[Link]

Sources

Methodological & Application

Application Notes and Protocols for MIPS-9922 Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of MIPS-9922 Solubility for Robust In Vitro Data

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), with significant anti-platelet and anti-thrombotic activities.[1][2][3][4][5] Its utility in in vitro assays is paramount for elucidating its mechanism of action and for the discovery of new therapeutic applications. However, like many small molecule inhibitors, achieving and maintaining the appropriate concentration of soluble this compound in aqueous assay buffers is critical for generating reliable and reproducible data. Poor solubility can lead to an underestimation of potency, inconsistent results, and misleading structure-activity relationships.

This comprehensive guide provides a detailed protocol for the solubilization of this compound for in vitro assays. We will delve into the chemical characteristics of this compound that govern its solubility, provide step-by-step protocols for preparing stock solutions and determining its kinetic solubility, and offer insights into ensuring its stability throughout your experiments. This document is designed for researchers, scientists, and drug development professionals seeking to optimize their in vitro studies with this compound.

Understanding the Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for developing a successful solubilization strategy.

Chemical Structure and Functional Moieties:

This compound (CAS: 1416956-33-6; Molecular Formula: C₂₈H₃₁F₂N₉O₂) is a complex heterocyclic molecule.[6] A key feature of its structure is the presence of a piperazine ring . Piperazine is a diamine with two basic nitrogen atoms.[7]

The basicity of these nitrogens means their protonation state is dependent on the pH of the surrounding medium. Unsubstituted piperazine has two pKa values, approximately 5.35 and 9.73.[1][7] While the exact pKa values of this compound are not published, the piperazine moiety strongly suggests that its aqueous solubility will be pH-dependent. At lower pH values (more acidic), the piperazine nitrogens will be protonated, leading to a more polar, and likely more water-soluble, molecule.

Protocol for Preparation of this compound Stock Solutions

The initial step in any in vitro experiment involving a small molecule is the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its ability to dissolve a wide range of organic compounds.[8]

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A common starting concentration is 10 mM or 25 mg/mL.[3]

  • Dissolution: Vigorously vortex the solution until the solid is fully dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

Table 1: this compound Stock Solution Preparation

PropertyValue
Molecular Weight 563.61 g/mol
Recommended Solvent Anhydrous DMSO
Example Stock Conc. 10 mM or 25 mg/mL
Storage (Short-term) -20°C (up to 1 month)
Storage (Long-term) -80°C (up to 6 months) in aliquots

Determining the Kinetic Solubility of this compound in Aqueous Buffers

For most in vitro assays, the DMSO stock solution is diluted into an aqueous buffer. This step is where precipitation can occur if the compound's solubility limit in the final assay medium is exceeded. Therefore, determining the kinetic solubility is a critical self-validating step.[10][11] Kinetic solubility refers to the concentration of a compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer under specific conditions (e.g., time, temperature).[2][8][12]

This protocol describes a high-throughput method to assess the kinetic solubility of this compound using turbidimetric analysis (nephelometry).[10]

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous assay buffer of interest (e.g., PBS, Tris-HCl, cell culture medium)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance or light scattering (nephelometer)

  • Multichannel pipette

Experimental Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_dilution Serial Dilution & Mixing cluster_analysis Analysis prep_stock Prepare 10 mM this compound in 100% DMSO serial_dilute Create 2x serial dilution of this compound in DMSO in a 96-well plate prep_stock->serial_dilute Start prep_buffer Select Aqueous Assay Buffer (e.g., PBS, pH 7.4) add_buffer Add equal volume of aqueous buffer to each well prep_buffer->add_buffer serial_dilute->add_buffer Dilute mix Mix thoroughly and incubate (e.g., 1-2 hours at RT) add_buffer->mix read_plate Measure turbidity (light scattering) or absorbance in a plate reader mix->read_plate Analyze plot_data Plot turbidity vs. concentration read_plate->plot_data determine_sol Identify concentration at which turbidity significantly increases (Precipitation Point) plot_data->determine_sol Interpret

Caption: Workflow for determining the kinetic solubility of this compound.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution. For example, start with 100 µL of 200 µM this compound in DMSO and perform 2-fold serial dilutions.

  • Add Aqueous Buffer: To each well containing the DMSO-diluted compound, add an equal volume of the aqueous assay buffer. This will result in a final DMSO concentration that is consistent across all wells (typically 1-2%).

  • Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Measurement: Measure the light scattering or absorbance of each well using a plate reader. An increase in turbidity (light scattering) indicates the formation of a precipitate.

  • Data Analysis: Plot the turbidity reading against the concentration of this compound. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit in that specific buffer.

Strategies to Enhance this compound Solubility

If the kinetic solubility of this compound in your assay buffer is lower than the desired working concentration, several strategies can be employed:

  • pH Adjustment: Due to the basic piperazine moiety, decreasing the pH of the assay buffer (if permissible for the assay) can significantly increase the solubility of this compound.[6] It is recommended to test the kinetic solubility in a range of buffered solutions with different pH values (e.g., pH 6.0, 6.5, 7.0, and 7.4).

  • Use of Co-solvents: While DMSO is present from the stock solution, its final concentration should be kept low (ideally <0.5%) to avoid artifacts in biological assays.[6]

  • Salt Formation: For more advanced applications, converting the free base of this compound to a salt (e.g., hydrochloride salt) can dramatically improve aqueous solubility. This, however, typically requires chemical synthesis.[6]

Assessing the Stability of this compound in Aqueous Solution

The chemical stability of this compound in your final assay buffer is as crucial as its solubility. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration.

Protocol for a Basic Stability Assessment:

  • Prepare Working Solution: Prepare a working solution of this compound in the chosen assay buffer at the desired final concentration.

  • Incubate: Incubate the solution under the same conditions as your planned in vitro assay (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Evaluation: A decrease in the concentration of the parent compound over time indicates instability.

General Stability Considerations:

  • Hydrolysis: The stability of this compound may be pH-dependent.[14]

  • Light Sensitivity: Protect solutions of this compound from light, as many complex organic molecules are light-sensitive.[15][16]

  • Oxidation: If the assay is performed over a long period, consider if oxidative degradation is a possibility.

Logical Flow for Optimizing this compound In Vitro Assay Conditions

G start Start: Define Required Assay Concentration prep_stock Prepare Concentrated DMSO Stock Solution (e.g., 10 mM) start->prep_stock determine_sol Determine Kinetic Solubility in Primary Assay Buffer (e.g., pH 7.4) prep_stock->determine_sol is_soluble Is Solubility >= Required Concentration? determine_sol->is_soluble check_stability Assess Stability of Working Solution at Assay Conditions is_soluble->check_stability Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No is_stable Is Compound Stable for Assay Duration? check_stability->is_stable proceed Proceed with In Vitro Assay is_stable->proceed Yes end End is_stable->end No (Consult literature for degradation pathways or shorten assay time) proceed->end modify_buffer Modify Assay Buffer (e.g., lower pH) troubleshoot->modify_buffer retest_sol Re-determine Kinetic Solubility modify_buffer->retest_sol retest_sol->is_soluble

Caption: Decision-making workflow for this compound assay preparation.

Conclusion

The successful use of this compound in in vitro assays hinges on a methodical approach to its solubilization and handling. By preparing a high-quality DMSO stock solution, empirically determining its kinetic solubility in the relevant assay buffer, and verifying its stability, researchers can ensure the integrity of their experimental results. The pH-dependent nature of its solubility, conferred by the piperazine moiety, is a key parameter to consider and can be leveraged to optimize experimental conditions. Adherence to these protocols will empower researchers to generate robust and reproducible data, ultimately advancing our understanding of PI3Kβ signaling and the therapeutic potential of this compound.

References

  • BenchChem Technical Support Team. (2025).
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • Cullen, L., et al. (2016). Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). European Journal of Medicinal Chemistry, 122, 508-522.
  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of a high-throughput screening method for the determination of aqueous drug solubility.
  • Ataman Kimya. (n.d.). PIPERAZINES – Knowledge and References.
  • Bitesize Bio. (2025, April 29).
  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of pharmaceutical sciences, 90(12), 1838–1858.
  • MedchemExpress. (n.d.). This compound | PI3Kβ Inhibitor. MedchemExpress.com.
  • Enamine. (n.d.). Chemical Stability Assay.docx. Enamine.
  • MedKoo Biosciences. (n.d.). This compound | CAS#1416956-33-6 | PI3Kβ inhibitor. MedKoo Biosciences.
  • ChEMBL. (n.d.). Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805). EMBL-EBI.
  • Beijnen, J. H., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Journal of parenteral science and technology, 39(6), 220–228.
  • European Medicines Agency. (2023, July 13).
  • Popa-Burke, I., et al. (2014). The effect of initial purity on the stability of solutions in storage. Journal of biomolecular screening, 19(2), 308–316.
  • Stella, V. J., & Gish, R. D. (1989). Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation. Pharmaceutical research, 6(8), 654–660.
  • Asahara, K., et al. (1990). Stability of Urokinase in Solutions Containing Sodium Bisulfite. Chemical & Pharmaceutical Bulletin, 38(6), 1675–1679.

Sources

Application Notes and Protocols: In Vivo Administration of MIPS-9922 in Murine Thrombosis Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Platelet Signaling in Thrombosis with MIPS-9922

Arterial thrombosis, the formation of a blood clot within an artery, is the primary pathological event underlying myocardial infarction and ischemic stroke. Platelets are central players in this process. Upon vascular injury, platelets are rapidly activated by agonists such as collagen and adenosine diphosphate (ADP), leading to a cascade of signaling events that culminate in platelet aggregation and the formation of a stable thrombus. A critical signaling pathway that governs these events is mediated by phosphoinositide 3-kinases (PI3Ks).

This compound is a potent and selective small molecule inhibitor of the Class I PI3K isoform, PI3Kβ. This isoform is a key downstream effector of signals originating from both G-protein coupled receptors (GPCRs), such as the ADP receptor P2Y12, and receptors that signal via an immunoreceptor tyrosine-based activation motif (ITAM), like the collagen receptor Glycoprotein VI (GPVI). By inhibiting PI3Kβ, this compound effectively blocks the production of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is crucial for the full activation of the serine/threonine kinase Akt and the subsequent "inside-out" signaling required for the activation of the integrin αIIbβ3. Activated αIIbβ3 is essential for platelet aggregation and thrombus stabilization.

Preclinical studies have demonstrated that this compound potently inhibits ADP-induced platelet aggregation and prevents arterial thrombus formation in vivo without significantly prolonging bleeding time, suggesting a favorable therapeutic window. This positions this compound as a valuable tool for researchers investigating the mechanisms of thrombosis and developing novel antiplatelet therapies. These application notes provide a detailed guide for the in vivo use of this compound in established mouse models of arterial thrombosis, with a focus on the widely used ferric chloride (FeCl₃) injury model.

Mechanism of Action: The Role of PI3Kβ in Platelet Activation

Platelet activation is a complex process involving multiple, convergent signaling pathways. PI3Kβ is strategically positioned to integrate signals from two of the most important classes of platelet receptors.

  • GPVI Signaling (Collagen): Upon vascular injury, exposed subendothelial collagen binds to the GPVI receptor on the platelet surface. This engagement triggers the phosphorylation of the associated Fc receptor γ-chain (FcRγ), leading to the recruitment and activation of Src family kinases and the tyrosine kinase Syk. This cascade provides an activation signal to PI3Kβ, contributing to PIP3 generation and downstream signaling.

  • P2Y12 Signaling (ADP): ADP, released from dense granules of activated platelets, acts as a powerful autocrine and paracrine agonist. It binds to the Gi-coupled P2Y12 receptor, leading to the dissociation of the Gβγ subunits from Gαi. The Gβγ subunits directly recruit and activate PI3Kβ at the plasma membrane, amplifying the production of PIP3.

The PIP3 generated by PI3Kβ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the kinase Akt. The recruitment and subsequent phosphorylation of Akt leads to the activation of integrin αIIbβ3, which is the final common step required for platelets to bind fibrinogen and aggregate, forming a stable thrombus. This compound, by selectively inhibiting PI3Kβ, effectively dampens this critical amplification loop.

PI3K_Pathway cluster_common Common Pathway Collagen Collagen GPVI GPVI/FcRγ Collagen->GPVI Binds Syk Syk GPVI->Syk Activates PI3Kb PI3Kβ Syk->PI3Kb Activates ADP ADP P2Y12 P2Y12 Receptor (Gi) ADP->P2Y12 Binds Gbg Gβγ P2Y12->Gbg Releases Gbg->PI3Kb Activates PIP3 PIP3 PI3Kb->PIP3 Phosphorylates MIPS9922 This compound MIPS9922->PI3Kb Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Integrin Integrin αIIbβ3 Activation Akt->Integrin Aggregation Platelet Aggregation Thrombus Formation Integrin->Aggregation

Caption: Simplified PI3Kβ signaling cascade in platelets.

In Vivo Dosage and Administration

The selection of an appropriate dose and administration route is critical for the success of in vivo studies. The data available for this compound and the structurally related PI3Kβ inhibitor TGX-221 provide a strong foundation for experimental design in mouse thrombosis models.

Recommended Dosage Regimen

Based on published literature, an intravenous (IV) bolus injection is the recommended route for acute thrombosis studies to ensure rapid and complete bioavailability.

CompoundModelSpeciesDosageEfficacyCitation
This compound Electrolytic InjuryMouse2.5 mg/kg (IV, single bolus)Prevented arterial thrombus formation
TGX-221 FeCl₃-induced InjuryMouse1 mg/kg bolus + 1 mg/kg/hr infusion (IV)Significantly improved blood flow
TGX-221 FeCl₃-induced InjuryMouse3 mg/kg bolus + 3 mg/kg/hr infusion (IV)Further improved blood flow and vascular patency

Expert Recommendation: For the FeCl₃-induced carotid artery thrombosis model, a starting dose of 2.5 mg/kg this compound administered as a single intravenous bolus 15 minutes prior to injury is recommended. This dose aligns with the effective dose established in the electrolytic injury model. Researchers may consider a dose-response study, potentially including lower (e.g., 1 mg/kg) and higher doses, to determine the optimal concentration for their specific experimental conditions and mouse strain. The dosing strategy used for TGX-221 (a bolus followed by a continuous infusion) can also be adapted if sustained plasma concentrations are desired.

Preparation of this compound for In Vivo Administration

This compound has low aqueous solubility, requiring a specific vehicle for in vivo use. The following protocol yields a clear solution suitable for intravenous injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Protocol for a 1 mg/mL Working Solution:

  • Prepare a stock solution of this compound in DMSO at 10 mg/mL.

  • In a sterile microcentrifuge tube, combine the following in order:

    • 100 µL of 10 mg/mL this compound stock solution (10% of final volume)

    • 400 µL of PEG300 (40% of final volume)

  • Vortex thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 (5% of final volume).

  • Vortex again until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL (45% of final volume).

  • Vortex one final time. The solution should be clear. Prepare this working solution fresh on the day of the experiment.

Administration: For a 25 g mouse, a 2.5 mg/kg dose requires 62.5 µg of this compound. Using the 1 mg/mL solution, this corresponds to an injection volume of 62.5 µL. This volume can be administered intravenously via the tail vein or retro-orbital sinus.

Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This protocol describes a widely used and reproducible method for inducing arterial thrombosis in mice, allowing for the evaluation of antithrombotic agents like this compound. The principle involves the topical application of ferric chloride, an oxidizing agent that causes endothelial denudation and triggers a rapid thrombotic response.

Experimental Workflow

workflow cluster_prep Preparation cluster_treatment Treatment & Injury cluster_monitoring Monitoring & Analysis A Anesthetize Mouse (e.g., Ketamine/Xylazine) B Surgical Preparation: Expose Carotid Artery A->B C Position Doppler Flow Probe B->C D Administer this compound (e.g., 2.5 mg/kg IV) C->D E Baseline Flow Reading (15 min post-dose) D->E F Induce Injury: Apply FeCl₃-soaked paper (e.g., 5% for 3 min) E->F G Monitor Blood Flow (Record Time to Occlusion) F->G H Endpoint: (e.g., 30-60 min) G->H I Data Analysis: Compare TTO between Vehicle and this compound groups H->I

Caption: Workflow for evaluating this compound in the FeCl₃ thrombosis model.
Step-by-Step Methodology

1. Animal Preparation and Anesthesia: a. Use adult mice (e.g., C57BL/6, 8-12 weeks old). b. Anesthetize the mouse using an appropriate regimen (e.g., intraperitoneal injection of ketamine/xylazine). Confirm adequate anesthetic depth via a toe-pinch reflex test. c. Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C. d. Secure the limbs with tape and gently extend the neck region to provide clear surgical access.

2. Surgical Procedure: a. Make a midline cervical incision (~1 cm) to expose the trachea and salivary glands. b. Using blunt dissection with fine forceps, gently separate the sternohyoid muscles to reveal the left or right common carotid artery. c. Carefully isolate a ~5 mm segment of the artery, separating it from the vagus nerve and surrounding connective tissue. Avoid excessive manipulation, which can damage the vessel. d. Place a small piece of plastic or foil underneath the isolated artery to protect the surrounding tissue from the ferric chloride.

3. This compound Administration and Flow Monitoring: a. Position a Doppler flow probe (e.g., 0.5 mm) around the carotid artery, ensuring good contact for a stable signal. b. Administer the prepared this compound solution or vehicle control intravenously (e.g., via tail vein). A typical injection volume is 50-100 µL. c. Allow the compound to circulate for 15 minutes. During this time, record the baseline blood flow.

4. Induction of Thrombosis: a. Prepare a fresh solution of ferric chloride (e.g., 5-10% w/v in distilled water). The optimal concentration may need to be determined empirically in your laboratory to achieve a consistent occlusion time of ~10-15 minutes in vehicle-treated animals. b. Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl₃ solution. c. Gently remove any excess solution by dabbing the edge of the paper on a wipe. d. Apply the FeCl₃-saturated filter paper directly onto the surface of the carotid artery. Start a timer immediately. e. After a set time (e.g., 3 minutes), carefully remove the filter paper and rinse the area with sterile saline to remove residual FeCl₃.

5. Data Acquisition and Analysis: a. Continuously monitor and record the blood flow using the Doppler probe for a predetermined period (e.g., 30-60 minutes). b. The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (or drops below a defined threshold, e.g., 10% of baseline) for a sustained period (e.g., >1 minute). c. At the end of the experiment, euthanize the mouse according to approved institutional protocols. d. Compare the TTO between the vehicle-treated group and the this compound-treated group. A statistically significant increase in TTO in the this compound group indicates an antithrombotic effect.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:

  • Vehicle Control: Always include a cohort of animals that receives the vehicle solution without this compound. This is the primary comparator group to establish the baseline TTO.

  • Positive Control: Consider including a group treated with a well-characterized antiplatelet agent, such as clopidogrel or aspirin, to validate the sensitivity of the model.

  • Bleeding Time Assay: To assess the hemostatic safety of the this compound dose used, a separate tail bleeding time assay can be performed. A significant prolongation of bleeding time would suggest a narrower therapeutic index.

  • Histological Confirmation: After the experiment, the carotid artery can be excised, fixed, and sectioned for histological staining (e.g., H&E or Carstair's stain) to visually confirm the presence and composition of the occlusive thrombus.

By rigorously adhering to this detailed protocol and incorporating appropriate controls, researchers can confidently evaluate the in vivo efficacy of this compound in a robust and validated model of arterial thrombosis.

References

  • Bird, J. E., Smith, P. L., Bostwick, J. S., Shipkova, P., & Schumacher, W. A. (2011). Bleeding response induced by anti-thrombotic doses of a phosphoinositide 3-kinase (PI3K)-β inhibitor in mice. Thrombosis research, 127(6), 560–564. [Link]

  • Gattazzo, F., & Dal-Pra, S. (2018). Schematic illustration of the platelet P2-mediated ADP signaling pathway and its role in platelet activation. ResearchGate. [Link]

  • Mountford, S. J., et al. (2015). The role of PI3Kβ in platelets. ResearchGate. [Link]

  • Zheng, Z., Pinson, J. A., Mountford, S. J., Orive, S., Schoenwaelder, S. M., Shackleford, D., Powell, A., Nelson, E. M., Hamilton, J. R., Jackson, S. P., Jennings, I. G., & Thompson, P. E. (2016).

Application Note: MIPS-9922 in Electrolytic Injury Models

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Pharmacological Validation of MIPS-9922 (Selective PI3K


 Inhibitor) in Arterial Thrombosis
Date:  October 26, 2023
Author:  Senior Application Scientist, Preclinical Pharmacology Division

Executive Summary

This Application Note details the protocol for utilizing This compound , a highly selective Phosphoinositide 3-kinase beta (PI3Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) inhibitor, within in vivo electrolytic injury models.

This compound represents a critical tool in thrombosis research because it targets the shear-dependent stabilization of the platelet plug without significantly disrupting primary hemostasis. This distinct mechanism—uncoupling thrombosis from bleeding—requires a precise experimental model that relies on endothelial activation and high-shear platelet accumulation. The Electrolytic Injury Model (EIM) is the gold standard for this validation, as it induces a "white thrombus" (platelet-rich) via free-radical-mediated endothelial injury, closely mimicking the pathophysiology of atherothrombosis.

Compound Profile: this compound

Before initiating in vivo work, the chemical and pharmacological properties of this compound must be understood to ensure correct formulation and dosing.

FeatureSpecificationClinical/Experimental Significance
Target PI3Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(p110

)
Selective inhibition (IC

~63 nM).[1] >30-fold selectivity over PI3K

.[1]
Mechanism AntiplateletBlocks ADP-induced integrin

activation and adhesion to vWF under high shear.[1][2]
Key Benefit Hemostatic SafetyPrevents arterial occlusion without prolonging tail-bleeding time.
Typical Dose 2.5 mg/kg (IV Bolus)Effective dose for complete thrombus inhibition in mice.
Vehicle PEG300 / Tween-80Requires specific solubilization to prevent precipitation in vivo.
Mechanism of Action (MoA) Visualization

Understanding the signaling pathway is crucial for interpreting data. This compound interrupts the signal specifically downstream of G


-coupled receptors (like P2Y

), which prevents the sustained activation of integrins necessary for stable thrombus formation.

PI3K_Pathway ADP ADP / Collagen GPCR GPCRs (P2Y12) ADP->GPCR Gi Gi Protein GPCR->Gi PI3Kb PI3Kβ (Target) Gi->PI3Kb Activates Akt Akt / Rap1b PI3Kb->Akt Signaling Cascade MIPS This compound (Inhibitor) MIPS->PI3Kb  Inhibits   Integrin Integrin αIIbβ3 Activation Akt->Integrin Thrombus Stable Thrombus Formation Integrin->Thrombus

Figure 1: this compound Mechanism of Action.[3][1][2] The compound selectively blocks PI3K


, preventing the "inside-out" signaling required for stable platelet aggregation.

Pre-Clinical Formulation Protocol

Critical Step: this compound is a lipophilic small molecule. Improper formulation leads to micro-precipitation in the bloodstream, which can cause artifactual emboli or loss of efficacy.

Reagents:

  • This compound Powder (Store at -20°C)

  • DMSO (Anhydrous)

  • PEG300 (Polyethylene glycol 300)[1]

  • Tween-80[1]

  • Sterile Saline (0.9% NaCl)

Formulation Steps (for 1 mL Working Solution @ 2.5 mg/mL):

  • Stock Preparation: Dissolve this compound in 100% DMSO to create a 25 mg/mL stock solution. Vortex until clear.

  • Organic Phase: Add 100 µL of the DMSO stock to 400 µL of PEG300. Vortex heavily.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex.

  • Aqueous Phase: Slowly add 450 µL of Sterile Saline while vortexing.

    • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

    • Stability: Use within 2 hours of preparation.

Experimental Protocol: Electrolytic Injury Model

This model uses a direct current (DC) applied to the vessel surface to generate reactive oxygen species (ROS). These ROS damage the endothelium, exposing subendothelial collagen and vWF, triggering platelet adhesion—the exact process this compound is designed to inhibit.

Surgical Workflow

Surgical_Workflow Start Anesthesia (Ketamine/Xylazine) Prep Carotid Artery Exposure Start->Prep Baseline Baseline Flow (Doppler Probe) Prep->Baseline Drug This compound IV (10 min prior to injury) Baseline->Drug Injury Electrolytic Injury (1.5V / 60s) Drug->Injury Monitor Monitor Occlusion (60 mins) Injury->Monitor End Histology/Analysis Monitor->End

Figure 2: Experimental timeline for the electrolytic injury model.[4][5]

Step-by-Step Methodology

A. Animal Preparation

  • Subjects: Male C57BL/6 mice (8–10 weeks).

  • Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.

  • Thermoregulation: Place mouse on a heating pad (37°C) to prevent hypothermia-induced coagulopathy.

B. Vessel Exposure

  • Make a midline cervical incision.

  • Blunt dissect the right common carotid artery (CCA) from the vagus nerve.

  • Place a Doppler flow probe (Transonic Systems) around the artery to record baseline blood flow (mL/min). Stable baseline flow is required for inclusion.

C. Drug Administration

  • Cannulate the left jugular vein (PE-10 tubing).

  • Administer this compound: Inject 2.5 mg/kg (approx. 100 µL/25g mouse) as a bolus.

  • Control Group: Administer Vehicle only.

  • Wait Time: Allow circulation for 10 minutes before inducing injury.

D. Induction of Electrolytic Injury

  • Electrode Setup:

    • Anode (+): A hook-shaped silver-coated copper wire. Place this under the CCA, ensuring direct contact with the adventitia.

    • Cathode (-): A subcutaneous needle electrode placed in the hind limb.

  • Current Application:

    • Connect electrodes to a constant voltage stimulator.

    • Apply 1.5 V (or 150 µA constant current) for exactly 60 seconds .

    • Note: The current generates free radicals at the point of contact (Anode).

  • Monitoring:

    • Remove the electrode immediately after 60 seconds.

    • Continuously record blood flow via the Doppler probe for 60 minutes .

Data Collection & Endpoints
EndpointMethodExpected Outcome (Vehicle)Expected Outcome (this compound)
Time to Occlusion (TTO) Doppler Flow = 0 for >2 min15 – 25 minutes> 60 minutes (No occlusion)
Thrombus Weight Excision of injured segmentHighSignificantly Reduced
Bleeding Time 3mm Tail Tip Amputation2 – 4 minutes2 – 4 minutes (No Change)

Troubleshooting & Validation

The "Self-Validating" System

To ensure the experiment is valid, you must observe the "Virchow's Triad" of the model:

  • Injury: Visible discoloration (browning) of the vessel wall at the electrode site confirms current delivery.

  • Flow: Baseline flow must recover immediately after electrode removal. If flow remains 0 immediately post-injury, the vessel has spasmed, not thrombosed. Discard the animal.

  • Occlusion: In vehicle mice, flow should decline gradually (stuttering flow) rather than stopping abruptly. Abrupt stops suggest mechanical kink.

Common Pitfalls
  • Variable Injury: If the electrode is wet or touches surrounding muscle, the current dissipates, leading to weak injury and no thrombus in controls. Keep the field dry.

  • This compound Precipitation: If the drug precipitates in the syringe, the effective dose is lowered. Always check the tubing for crystals post-injection.

References

  • Primary Discovery

    • Khalaf, J. K., et al. (2016).[6] Discovery and antiplatelet activity of a selective PI3Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       inhibitor (this compound).[1][2][7] European Journal of Medicinal Chemistry, 124, 149-152.
      
  • Model Methodology (Arterial)

    • Eeckhoudt, S., et al. (2016). Murine model of large-vein electrolytic injury induction of thrombosis with slow resolution.[4][5][6][8] Thrombosis Research, 140, 149-152.[4][5][8] (Note: Describes the electrolytic technique adaptable to arteries).

  • PI3K

    
     Mechanism: 
    
    • Jackson, S. P., et al. (2005). PI 3-kinase p110beta: a new target for antithrombotic therapy.
  • Electrolytic Model Validation

    • Diaz, J. A., et al. (2011). The Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis.[9][10] Journal of Visualized Experiments, (53), 2737.

Sources

Application Notes and Protocols for MIPS-9922: A Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MIPS-9922 is a potent and highly selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ), a key enzyme in cellular signaling pathways, particularly in platelet activation and thrombosis.[1][2][3] Its efficacy as an antiplatelet and antithrombotic agent has been demonstrated in preclinical models.[1][2][3] Proper handling and storage of this compound are paramount to ensure its stability, potency, and the safety of laboratory personnel. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this compound, from initial receipt to the preparation of stock and working solutions.

Introduction to this compound: A Selective PI3Kβ Inhibitor

This compound is a small molecule inhibitor that demonstrates significant selectivity for PI3Kβ over other PI3K isoforms.[1][2] This selectivity is crucial for minimizing off-target effects and is a key attribute for its potential therapeutic applications. The compound has a molecular formula of C₂₈H₃₁F₂N₉O₂ and a molecular weight of 563.61 g/mol .[1] Its CAS number is 1416956-33-6.[1][2] Understanding the fundamental properties of this compound is the first step toward its effective and safe use in a research setting.

Safety Precautions and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it with the care afforded to potent small molecule inhibitors. The safety profiles of other PI3Kβ inhibitors, such as GSK2636771 and TGX-221, suggest that this class of compounds should be handled with caution.[4][5][6][7][8]

Core Safety Directives:

  • Engineering Controls: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat should be worn to protect from skin contact.

  • Hygiene Practices: Avoid inhalation of dust or aerosols. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Receipt and Initial Storage of Solid Compound

Upon receipt, this compound is typically a solid powder. The integrity of the compound upon arrival is critical for the reproducibility of experiments.

Protocol for Receiving this compound:

  • Inspect Packaging: Visually inspect the packaging for any signs of damage or compromise.

  • Verify Compound Information: Cross-reference the information on the vial with the certificate of analysis (CoA) to confirm the identity and purity of the compound.

  • Initial Storage: For short-term storage (days to weeks) prior to preparing a stock solution, the solid compound can be stored at 0-4°C in a dark, dry environment.[1] For long-term storage (months to years), it is recommended to store the solid at -20°C.[1]

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is a critical step in any experimental workflow involving small molecules. Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions of many kinase inhibitors.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Acclimate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 563.61 g/mol ), you would add 177.4 µL of DMSO.

  • Ensure Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

Diagram of Stock Solution Preparation Workflow:

G cluster_prep Stock Solution Preparation Workflow A Acclimate this compound Vial to Room Temperature B Weigh Solid Compound in Fume Hood A->B C Add Anhydrous DMSO to Desired Concentration B->C D Vortex and/or Gently Warm to Ensure Complete Dissolution C->D E Aliquot into Single-Use Vials D->E

Caption: Workflow for the preparation of this compound stock solutions.

Storage and Stability of Stock Solutions

The stability of this compound in solution is dependent on the storage conditions. Following recommended storage protocols is essential for maintaining the compound's potency over time.

Storage ConditionShelf LifeRecommendation
-80°C6 monthsRecommended for long-term storage. [2]
-20°C1 monthSuitable for short-term storage.[2]

Key Storage Considerations:

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can lead to degradation of the compound. Aliquoting into single-use vials is the most effective way to mitigate this.

  • Light Protection: Store stock solutions in the dark to prevent photodegradation.

  • Moisture Prevention: Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture, which can compromise the stability of the dissolved compound.

Preparation of Working Solutions for In Vitro and In Vivo Studies

Working solutions are prepared by diluting the concentrated stock solution into an appropriate buffer or medium for the specific application.

In Vitro Working Solutions

For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium.

Protocol for Preparing In Vitro Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Control for DMSO Effects: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control, to account for any solvent-induced effects. The final DMSO concentration should ideally be kept below 0.5%.

In Vivo Working Solutions

For animal studies, a specific formulation is often required to ensure bioavailability and minimize toxicity. A published protocol for an in vivo working solution of this compound is as follows:

Protocol for Preparing a 2.5 mg/mL In Vivo Working Solution:

  • Initial Dilution: To a 25.0 mg/mL DMSO stock solution, add PEG300. For example, to prepare 1 mL of working solution, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.

  • Addition of Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL.

Diagram of In Vivo Working Solution Preparation:

G cluster_invivo In Vivo Working Solution Preparation Start 25 mg/mL this compound in DMSO Stock Step1 Add PEG300 and Mix Start->Step1 Step2 Add Tween-80 and Mix Step1->Step2 Step3 Add Saline to Final Volume Step2->Step3 End 2.5 mg/mL this compound Working Solution Step3->End

Caption: Protocol for preparing a this compound working solution for in vivo use.

Summary and Best Practices

The following table summarizes the key handling and storage recommendations for this compound.

AspectRecommendationRationale
Personal Safety Handle in a fume hood with appropriate PPE (gloves, lab coat, eye protection).To minimize exposure to a potent small molecule inhibitor.
Solid Compound Storage Short-term: 0-4°C, dark and dry. Long-term: -20°C.[1]To maintain the integrity and stability of the solid compound.
Stock Solution Solvent Anhydrous, high-purity DMSO.Excellent solvent for many kinase inhibitors, ensuring complete dissolution.
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]To prevent degradation from repeated freeze-thaw cycles and maintain potency.
Working Solution Preparation Dilute stock solution in the appropriate buffer or medium. Maintain a low final DMSO concentration in in vitro assays.To ensure compatibility with the experimental system and minimize solvent-induced artifacts.

By adhering to these guidelines, researchers can ensure the safe and effective use of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • PI 3-Kβ Inhibitor VI, TGX-221 - CAS 663619-89-4 - Calbiochem MSDS - 528113. Merck. [Link]

  • Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). PubMed. [Link]

  • Safety data sheet. [Link]

  • Material Safety Data Sheet Cover-Sheet – This page provides additional New Zealand specific information for this product and m. Henry Schein. [Link]

  • Pimasertib | C15H15FIN3O3 | CID 44187362. PubChem - NIH. [Link]

  • CAS No : 1092942-82-9| Chemical Name : Imatinib-d8. Pharmaffiliates. [Link]

  • 3-(4-((2R)-2-aminopropoxy)phenyl)-N-((1R)-1-(3-fluorophenyl)ethyl)imidazo(1,2-b)pyridazin-6-amine;hexanedioic acid | C29H34FN5O5 | CID 72694302. PubChem. [Link]

  • Soquelitinib | C25H30N4O4S2 | CID 134517711. PubChem - NIH. [Link]

  • Thromboxane | C20H40O | CID 114873. PubChem - NIH. [Link]

  • Adagrasib | C32H35ClFN7O2 | CID 138611145. PubChem - NIH. [Link]

  • 3-Hydroxyhydroquinidine | C20H26N2O3 | CID 160093. PubChem. [Link]

  • Lorlatinib | C21H19FN6O2 | CID 71731823. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: MIPS-9922 Formulation & Solubility Guide

[1][2][3][4]

Status: Operational | Agent: Senior Application Scientist | Topic: MIPS-9922 (PI3Kβ Inhibitor)[1][2][3][4]

Executive Summary: The this compound Solubility Challenge

This compound is a potent, selective PI3Kβ inhibitor (IC50 = 63 nM) used primarily in antithrombotic research [1, 2].[1][2][3][4][5] Structurally, it is an amino-substituted triazine derivative with a molecular weight of 563.61 g/mol [2].[1][2][3][4]

The Core Issue: Like many kinase inhibitors containing planar aromatic systems (benzimidazole/triazine cores), this compound exhibits poor aqueous solubility.[1][2][3][4] While soluble in organic solvents like DMSO, it is prone to "crashing out" (precipitation) when introduced to aqueous physiological buffers (PBS/Saline) needed for intravenous (IV) or intraperitoneal (IP) injection.[1][2][3][4]

This guide provides the standard "rescue" formulation (DMSO/PEG) and an advanced "optimization" protocol (Cyclodextrin) to improve biocompatibility.[1][2][3][4]

Part 1: Master Formulation Protocols
Protocol A: The Standard Co-Solvent System (High Solubility / Higher Toxicity)

Use this for acute rodent studies where vehicle toxicity is not the primary concern.[1][2][3][4]

ComponentRoleVolume Fraction (%)Preparation Order
DMSO Primary Solubilizer10%Step 1: Dissolve this compound powder here first.[1][2][3][4]
PEG300 Co-solvent / Stabilizer40%Step 2: Add to DMSO solution; vortex.[1][2][3][4]
Tween-80 Surfactant5%Step 3: Add to mixture; vortex until clear.[1][2][3][4]
Saline (0.9%) Aqueous Vehicle45%Step 4: Add slowly while vortexing.[1][2][3][4]

Target Concentration: ≥ 2.5 mg/mL [3]. Stability: Use immediately (within 4 hours).

Protocol B: The Advanced "biocompatible" System (Cyclodextrin)

Use this for sensitive models, chronic dosing, or if DMSO causes injection site necrosis.[1][2][3][4]

ComponentRoleConcentrationPreparation Order
SBE-β-CD Inclusion Complex Agent30% (w/v)Step 1: Dissolve CD in water/saline first.[1][2][3][4]
Citric Acid pH Modifier (Acidifier)0.1 MStep 2: Pre-treat this compound (see guide below).[1][2][3][4]
NaOH pH Adjustment1.0 NStep 3: Titrate back to pH 4.5–5.[1][2][3][4]5.

Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic morpholine/triazine core, shielding it from water while maintaining a hydrophilic exterior.[1][2][3][4]

Part 2: Troubleshooting & FAQs
Scenario 1: "My solution precipitates immediately upon adding Saline."

Q: I followed the 10% DMSO protocol, but as soon as I added the saline, the solution turned milky. Why?

A: This is the "Solvent Shift" phenomenon.[1][3][4] this compound is hydrophobic.[1][2][3][4][6] When you add saline (highly polar) too quickly to the DMSO/PEG mix, the local dielectric constant changes rapidly, forcing the drug out of solution before the surfactant (Tween-80) can form micelles around it.[1][2][3][4]

The Fix:

  • Warm the Saline: Pre-warm your saline to 37°C before adding it.

  • Stepwise Addition: Do not shoot the saline in at once. Add it in 100 µL increments, vortexing vigorously between each addition.

  • Check the Tween: Ensure Tween-80 is added before the saline.[1][2][3][4] The surfactant must coat the drug molecules in the organic phase to protect them during the aqueous transition [3].[1][3][4]

Scenario 2: "The animal showed signs of hemolysis or injection site irritation."

Q: My mice are exhibiting tail vein necrosis or hematuria after injection. Is the drug toxic?

A: It is likely the vehicle , not the drug.[1][3][4] The standard protocol uses 10% DMSO and 5% Tween-80.[1][2][3][4]

  • DMSO > 5% can cause phlebitis (vein inflammation) and hemolysis upon IV injection.[1][2][3][4]

  • Tween-80 can trigger histamine release (pseudo-allergy) in canines and some rodent strains.[1][2][3][4]

The Fix (Protocol B - Cyclodextrin Strategy): Switch to a Sulfobutyl ether-β-cyclodextrin (Captisol®) or HP-β-CD formulation.[1][2][3][4]

  • Prepare a 30% (w/v) SBE-β-CD solution in sterile water.[1][2][3][4]

  • Dissolve this compound in a small volume of 0.1M Citric Acid (the basic amino groups on the triazine/piperazine will protonate, aiding dissolution).[1][2][3][4]

  • Mix the acidified drug with the Cyclodextrin solution.

  • Slowly adjust pH to 5.0–6.0 using NaOH.[1][3][4] The cyclodextrin will trap the drug as it attempts to precipitate at the higher pH.[1][3][4]

  • Result: A DMSO-free, isotonic solution suitable for chronic IV administration.[1][2][3][4]

Scenario 3: "I need a higher concentration (>10 mg/mL) for subcutaneous (SC) dosing."

Q: Can I just increase the concentration in the standard DMSO/PEG mix?

A: Likely not without precipitation.[1][2][3][4] The 2.5 mg/mL limit is thermodynamic.[1][3][4] Pushing beyond this in an aqueous mix creates a supersaturated solution that is physically unstable.[1][3][4]

The Fix (Oil Depot): For SC or IP administration where slow release is acceptable, switch to an oil-based vehicle.[1][2][3][4]

  • Formula: 10% DMSO (containing drug) + 90% Corn Oil (or Sesame Oil).[1][2][3][4]

  • Protocol: Dissolve this compound in DMSO at 10x target concentration. Add to the oil and vortex/sonicate.[1][3][4]

  • Note: This is not suitable for IV injection (risk of embolism) [3].[1][2][3][4]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct formulation based on your experimental constraints.

MIPS_Solubility_WorkflowStartStart: this compound FormulationRouteSelect Administration RouteStart->RouteIV_RouteIntravenous (IV)Route->IV_RouteSC_IP_RouteSubcutaneous (SC) / IPRoute->SC_IP_RouteToxicity_CheckIs Vehicle Toxicity Critical?(Chronic dosing or sensitive model?)IV_Route->Toxicity_CheckStandard_ProtoProtocol A: Standard Co-Solvent10% DMSO / 40% PEG300 / 5% Tween / 45% Saline(Max ~2.5 mg/mL)SC_IP_Route->Standard_ProtoStandard Conc.Oil_ProtoProtocol C: Oil Depot10% DMSO / 90% Corn Oil(Sustained Release)SC_IP_Route->Oil_ProtoHigh Conc. NeededToxicity_Check->Standard_ProtoNo (Acute Study)CD_ProtoProtocol B: Cyclodextrin30% SBE-β-CD in Water(pH adjusted 4.5-6.0)Toxicity_Check->CD_ProtoYes (Chronic/Sensitive)

Figure 1: Decision tree for this compound formulation based on administration route and toxicity sensitivity.

Part 4: Scientific Rationale (Mechanism of Action)

Why does this compound have poor solubility? this compound contains a 2-(difluoromethyl)-1H-benzimidazole fused to a triazine ring [1].[1][2][3][4] These flat, aromatic heterocycles encourage strong ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


124134134

Why the recommended excipients work:

  • DMSO/PEG300: These are organic co-solvents that lower the dielectric constant of the vehicle, making it more "oil-like" to accommodate the aromatic rings.[1][2][3][4]

  • Tween-80: A non-ionic surfactant that lowers surface tension and prevents the aggregation of hydrophobic drug clusters.[1][2][3][4]

  • Cyclodextrins (Protocol B): These are torus-shaped oligosaccharides with a hydrophobic cavity.[1][2][3][4] The difluoromethyl-benzimidazole moiety of this compound likely fits inside this cavity, while the hydroxyl groups on the outside of the cyclodextrin interact with water.[1][2][3][4] This "hides" the hydrophobic drug from the aqueous environment [4].[1][3][4]

References
  • Thompson, P. E., et al. (2016).[1][2][3][4][7] Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound).[1][2][3][4][5][7][8] European Journal of Medicinal Chemistry, 123, 565-578.[1][2][3][4]

  • MedKoo Biosciences. (n.d.).[1][2][3][4] this compound Product Data Sheet. MedKoo.

  • MedChemExpress. (2024).[1][2][3][4] this compound Solubility & Formulation Guide. MedChemExpress.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3][4]

troubleshooting MIPS-9922 precipitation in saline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation in Saline Vehicles Document ID: TS-MIPS-9922-SOL-V4 Last Updated: February 21, 2026[1]

Core Directive: The Physicochemical Challenge

MIPS-9922 is a potent, selective PI3Kβ inhibitor utilized primarily in anti-thrombotic research.[1][2][3] Like many kinase inhibitors containing morpholine and benzimidazole scaffolds, this compound exhibits high lipophilicity and poor intrinsic aqueous solubility.[1]

The Problem: Users frequently report immediate precipitation (cloudiness/turbidity) when diluting this compound DMSO stocks directly into 0.9% Normal Saline.

The Scientific Reality: this compound is chemically incompatible with pure saline at therapeutic concentrations (>1 mg/mL).[1] The precipitation is driven by two forces:[1][4]

  • Hydrophobic Effect: The compound lacks sufficient polar surface area to remain solvated in a high-dielectric medium (water) without surfactant assistance.[1]

  • Salting Out: The high ionic strength of 0.9% NaCl (

    
    ) compresses the electrical double layer around any transiently solvated molecules, forcing them to aggregate.[1]
    

Diagnostic Logic Flow

Before attempting to salvage a sample, use this decision tree to identify the specific failure mode.[1]

MIPS_Troubleshooting Start START: Visible Precipitate in this compound Solution CheckVehicle 1. Check Vehicle Composition Start->CheckVehicle PureSaline Vehicle is 100% Saline (or <10% Co-solvents) CheckVehicle->PureSaline Yes ComplexVehicle Vehicle is DMSO/PEG/Tween Mixture CheckVehicle->ComplexVehicle Yes FailSolubility ROOT CAUSE: Intrinsic Insolubility This compound requires >40% organic co-solvent. PureSaline->FailSolubility CheckOrder 2. Check Order of Addition ComplexVehicle->CheckOrder SalineFirst Saline added to DMSO stock directly CheckOrder->SalineFirst Yes Stepwise Stepwise Addition (DMSO -> PEG -> Tween -> Saline) CheckOrder->Stepwise Yes FailShock ROOT CAUSE: Solvent Shock Rapid polarity shift caused local precipitation. SalineFirst->FailShock CheckConc 3. Check Concentration Stepwise->CheckConc HighConc > 2.5 mg/mL CheckConc->HighConc Yes FailSat ROOT CAUSE: Saturation Limit Exceeds thermodynamic solubility in this vehicle. HighConc->FailSat

Figure 1: Diagnostic logic for identifying the root cause of this compound precipitation.

The "Gold Standard" Formulation Protocol

Do not attempt to dissolve this compound in pure saline.[1] You must use a Co-solvent/Surfactant System .[1] The validated protocol below creates a stable emulsion/solution up to 2.5 mg/mL .

The 10/40/5/45 System

Target Volume: 1000 µL (1 mL) Target Concentration: 2.5 mg/mL[1][2]

StepReagentVolume (µL)RoleCritical Technical Note
1 This compound Stock (25 mg/mL in DMSO)100 µL Solute SourceEnsure stock is fully thawed and clear before use.[1]
2 PEG-300 400 µL Co-solventVORTEX IMMEDIATELY. Do not let the DMSO sit on top of the PEG.[1] This bridge solvent prevents crashing.[1]
3 Tween-80 50 µL SurfactantViscous.[1] Cut the pipette tip to ensure accurate dispensing. Mix gently to avoid foaming.
4 0.9% Saline 450 µL Aqueous PhaseAdd dropwise while vortexing. Do not dump in all at once.

Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1]

Why This Works (The Science)
  • DMSO (10%): Solubilizes the crystalline solid.[1]

  • PEG-300 (40%): Acts as an intermediate polarity bridge.[1] It reduces the dielectric constant of the mixture, preventing the hydrophobic this compound molecules from aggregating when water is introduced.[1]

  • Tween-80 (5%): A non-ionic surfactant that forms micelles around this compound molecules, shielding them from the high ionic strength of the saline.[1]

Troubleshooting FAQs

Q1: My solution turned cloudy immediately upon adding Saline. Can I filter it?

Answer: NO. Filtering a cloudy solution removes the active drug (the precipitate), effectively dosing the vehicle only.[1]

  • The Fix: You must restart. The cloudiness indicates "Solvent Shock."[1] This happens when the water content rises too fast, causing the local solubility limit to drop below the drug concentration.[1]

  • Prevention: In your next attempt, ensure you have added the PEG-300 and Tween-80 before the saline, and add the saline dropwise while vortexing.[1]

Q2: Can I use PBS instead of Saline?

Answer: Proceed with Caution. Phosphate Buffered Saline (PBS) contains potassium and phosphate ions in addition to NaCl.[1]

  • Risk: If this compound is supplied as a specific salt form (e.g., HCl salt), the introduction of phosphate ions can lead to counter-ion exchange and the formation of less soluble phosphate salts.[1]

  • Recommendation: Stick to 0.9% Normal Saline or D5W (5% Dextrose in Water) if the protocol allows.[1] D5W is non-ionic and often supports hydrophobic compounds better than saline.[1]

Q3: I need a concentration higher than 2.5 mg/mL. What do I do?

Answer: Switch to Corn Oil. For high-dose animal studies requiring >2.5 mg/mL, aqueous/saline buffers are thermodynamically incapable of holding this compound in solution.[1]

  • Alternative Protocol: Dissolve DMSO stock (10%) directly into Corn Oil (90%) .[1] This avoids the aqueous solubility limit entirely.[1]

Q4: The solution is clear, but I see "schlieren" lines (swirls). Is this safe?

Answer: Yes, but mix more. Schlieren lines indicate density differences between the DMSO/PEG and the Saline.[1] It is not precipitation.

  • Action: Vortex for an additional 15–20 seconds. If the lines persist but no particles are visible under light, the solution is safe for administration.[1]

Comparative Solubility Data

Vehicle SystemMax SolubilityStability (RT)Observation
Pure Saline (0.9% NaCl) < 0.1 mg/mLUnstableImmediate white precipitate.[1]
PBS (pH 7.4) < 0.1 mg/mLUnstableImmediate white precipitate.
10% DMSO / 90% Saline ~ 0.5 mg/mL< 1 HourPrecipitates over time (Ostwald Ripening).[1]
10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL ~4–6 Hours Clear, stable solution.
10% DMSO / 90% Corn Oil > 5.0 mg/mL> 24 HoursClear oil solution.[1]

References

  • Yuan, Y., et al. (2017).[1] Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound).[1][2][3][5] European Journal of Medicinal Chemistry, 126, 510-525.[1] Retrieved from [Link]

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link][1]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[1] Retrieved from [Link]

Sources

MIPS-9922 Technical Support Center: Ensuring On-Target PI3Kβ Inhibition and Minimizing PI3Kδ Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MIPS-9922. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound, with a specific focus on ensuring its selectivity for PI3Kβ and minimizing potential off-target effects on PI3Kδ. Our goal is to equip you with the knowledge and tools to conduct robust and reproducible experiments, leading to clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) isoform, with a reported IC50 of 63 nM.[1] It has demonstrated anti-platelet and anti-thrombotic activities.[1][2]

Q2: How selective is this compound for PI3Kβ over PI3Kδ?

Published data indicates that this compound exhibits a greater than 30-fold higher potency for PI3Kβ compared to the PI3K delta (δ) isoform.[1] This selectivity is a critical feature of the compound, but like all kinase inhibitors, its absolute specificity can be influenced by experimental conditions.

Q3: Why is it important to consider off-target effects on PI3Kδ?

While this compound is highly selective for PI3Kβ, the PI3Kδ isoform plays a crucial and distinct role, particularly in immune cell function.[3] In experimental systems with high concentrations of this compound or in cell types that predominantly express PI3Kδ, even modest off-target inhibition could lead to confounding results. Therefore, it is essential to design experiments that can differentiate between on-target PI3Kβ effects and any potential off-target PI3Kδ activity.

Q4: What are the key differences in the roles of PI3Kβ and PI3Kδ?

PI3Kβ is ubiquitously expressed and has been shown to be involved in platelet aggregation and thrombosis.[4] In contrast, PI3Kδ is primarily expressed in leukocytes and plays a key role in immune cell signaling, including B-cell and T-cell activation and proliferation.[3][5][6] Understanding the differential expression and function of these isoforms in your experimental model is the first step in deconvoluting their specific roles.

Troubleshooting Guides

This section provides practical advice for addressing common issues encountered during experiments with this compound.

Issue 1: Higher than expected IC50 value for this compound in a biochemical assay.

  • Possible Cause: Suboptimal assay conditions. The apparent potency of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[7][8]

  • Solution:

    • Optimize ATP Concentration: For comparative purposes, it is recommended to perform kinase assays with an ATP concentration at or near the Michaelis constant (Km) of the kinase.[9] This will provide a more accurate measure of the inhibitor's intrinsic affinity.

    • Verify Reagent Quality: Ensure the purity and activity of the recombinant PI3Kβ enzyme and the substrate.

    • Check Buffer Components: The composition of the reaction buffer, including pH and ionic strength, can influence enzyme activity and inhibitor binding.

Issue 2: Inconsistent results between biochemical and cell-based assays.

  • Possible Cause 1: Poor cell permeability of this compound.

  • Solution: While this compound has been shown to be active in cellular and in vivo models, its permeability can vary between cell types.[1][2] If you suspect poor permeability, consider using a cell line known to be responsive to other PI3K inhibitors or performing a time-course experiment to allow for sufficient compound uptake.

  • Possible Cause 2: High intracellular ATP concentration. Cellular ATP levels are typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[7] This can lead to a rightward shift in the IC50 value in cellular assays.

  • Solution: This is an expected phenomenon. It is important to determine the cellular IC50 under your specific experimental conditions and use this value to guide your working concentrations.

  • Possible Cause 3: The cellular phenotype is not solely dependent on PI3Kβ.

  • Solution: The observed phenotype may be the result of signaling through multiple PI3K isoforms or other compensatory pathways.[10] Employing orthogonal approaches, such as genetic knockdown of PI3Kβ, can help to validate that the effect of this compound is on-target.

Issue 3: Difficulty in distinguishing between PI3Kβ and PI3Kδ inhibition in cellular assays.

  • Possible Cause: The chosen cell line expresses both PI3Kβ and PI3Kδ, and the downstream readout is common to both isoforms (e.g., Akt phosphorylation).

  • Solution:

    • Cell Line Selection: Whenever possible, use cell lines with well-characterized PI3K isoform expression. For example, compare the effects of this compound in a cell line that primarily relies on PI3Kβ (e.g., certain cancer cell lines with PTEN loss) with a cell line that is highly dependent on PI3Kδ (e.g., B-cell lymphoma lines).[5][6]

    • Isoform-Specific Readouts: Investigate downstream signaling events that are more specific to each isoform. While Akt is a common downstream effector, the kinetics and magnitude of its phosphorylation may differ depending on the upstream PI3K isoform.

    • Genetic Validation: Use siRNA or CRISPR/Cas9 to specifically knock down PIK3CB (the gene encoding the p110β catalytic subunit) or PIK3CD (the gene encoding the p110δ catalytic subunit).[11] If the phenotype observed with this compound is rescued or mimicked by the knockdown of PIK3CB but not PIK3CD, this provides strong evidence for on-target activity.

Experimental Protocols & Workflows

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a general approach to confirm the selectivity of this compound against PI3Kβ and PI3Kδ.

Objective: To determine the IC50 values of this compound for PI3Kβ and PI3Kδ in a biochemical assay.

Materials:

  • Recombinant human PI3Kβ and PI3Kδ enzymes

  • Kinase substrate (e.g., PIP2)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, TR-FRET)[12]

  • This compound

  • Kinase reaction buffer

  • 96- or 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In each well of the assay plate, add the kinase reaction buffer, the respective PI3K isoform (PI3Kβ or PI3Kδ), and the substrate.

  • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Incubate for a predetermined time at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (at a concentration close to the Km for each isoform).

  • Incubate for the desired reaction time at a controlled temperature.

  • Stop the reaction and detect the signal according to the chosen assay format.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

ParameterPI3KβPI3Kδ
Enzyme Concentration Titrate to determine the optimal concentration for a linear reaction rate.Titrate to determine the optimal concentration for a linear reaction rate.
Substrate Concentration Use a concentration at or near the Km for PIP2.Use a concentration at or near the Km for PIP2.
ATP Concentration Use a concentration at or near the Km for ATP.Use a concentration at or near the Km for ATP.
This compound Concentration Range e.g., 1 nM - 10 µMe.g., 10 nM - 100 µM

Data Interpretation: A significantly lower IC50 value for PI3Kβ compared to PI3Kδ will confirm the selectivity of this compound. A selectivity of >30-fold is expected.[1]

Workflow for Deconvoluting On- and Off-Target Effects

G cluster_0 Biochemical Validation cluster_1 Cellular Characterization cluster_2 On-Target Validation biochem_assay In Vitro Kinase Assay (PI3Kβ vs. PI3Kδ) selectivity_panel Broad Kinase Panel Screen (Optional) biochem_assay->selectivity_panel Confirm broad selectivity cell_viability Dose-Response Assay (Cell Viability/Proliferation) biochem_assay->cell_viability p_akt_western Phospho-Akt Western Blot cell_viability->p_akt_western Correlate phenotype with pathway inhibition isoform_cell_lines Compare cell lines with different PI3K isoform expression p_akt_western->isoform_cell_lines genetic_knockdown siRNA/CRISPR Knockdown of PIK3CB and PIK3CD isoform_cell_lines->genetic_knockdown Confirm target dependency end Conclude On-Target Effect genetic_knockdown->end start Start with this compound start->biochem_assay

Caption: Workflow for validating the on-target effects of this compound.

Protocol 2: Cellular Assay to Confirm PI3Kβ Target Engagement

This protocol uses Western blotting to measure the phosphorylation of Akt, a key downstream effector of PI3K, in a cellular context.

Objective: To determine the cellular IC50 of this compound for the inhibition of PI3Kβ-mediated Akt phosphorylation.

Materials:

  • A suitable cell line (e.g., a PTEN-null cancer cell line where PI3Kβ signaling is often upregulated).

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the anti-phospho-Akt antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total Akt antibody to control for protein loading.

  • Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.

  • Determine the cellular IC50 by fitting the data to a dose-response curve.

Data Interpretation: A dose-dependent decrease in Akt phosphorylation will indicate inhibition of the PI3K pathway. To attribute this to PI3Kβ, this experiment should be performed in parallel with the genetic validation methods described in Issue 3 of the Troubleshooting Guide.

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb activates PI3Kd PI3Kδ RTK->PI3Kd activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb activates PIP2 PIP2 PI3Kb->PIP2 PIP3 PIP3 PI3Kd->PIP2 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 recruits AKT Akt PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Effects (Proliferation, Survival, etc.) AKT->Downstream activates mTORC2 mTORC2 mTORC2->AKT phosphorylates MIPS9922 This compound MIPS9922->PI3Kb inhibits

Caption: Simplified PI3K signaling pathway highlighting the roles of PI3Kβ and PI3Kδ.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Li, T., Zhang, Z., Li, X., & Wang, S. (2021). PI3K isoforms PI3Kβ and PI3Kδ play different roles in KIT mutation-mediated cell transformation. Zhonghua yi xue za zhi, 101(2), 118-124. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 206-231). [Link]

  • Knippschild, U., Krüger, M., Richter, J., & Wünsch, D. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • Selvita. Target Deconvolution and Mechanism of Action. [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

  • Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., Johnson, A. J., ... & Ulrich, R. G. (2015). Abstract 4973: A novel cellular class I phosphoinositide-3-kinase (PI3K) isoform-specific occupancy assay demonstrates a direct correlation between PI3K isoform activity and phospho-AKT levels. Cancer Research, 75(15_Supplement), 4973-4973. [Link]

  • Jiang, Y., Wang, C., & Liu, Y. (2020). A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy. BioMed research international, 2020. [Link]

  • Link, W. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Drug Discovery (pp. 119-142). Royal Society of Chemistry. [Link]

  • Perry, M. W., Abdulai, R., Mogemark, M., Petersen, J., Thomas, M. J., Valastro, B., ... & Thompson, P. E. (2016). Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). European journal of medicinal chemistry, 122, 339-351. [Link]

  • bioRxiv. (2026, January 23). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]

  • Vanhaesebroeck, B., Guillermet-Guibert, J., Graupera, M., & Bilanges, B. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature reviews Molecular cell biology, 11(5), 329-341. [Link]

  • Cravatt, B. F., & Bogyo, M. (2001). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Current opinion in chemical biology, 5(6), 682-688. [Link]

  • Skanland, S. S., Fauskanger, M., Tjønnfjord, G. E., & Munthe, E. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Blood cancer journal, 11(1), 1-10. [Link]

  • ResearchGate. Inhibition of the PI3K isoform p110α with isoform-specific inhibitor PIK75 induces apoptosis. [Link]

  • Oxford Global. (2022, November 28). Accelerating Target Deconvolution for Therapeutic Antibody Candidates. [Link]

  • Toulouse Cancer Research Center. The cell signalling enzymes PI3Kalpha and PI3Kβ play major roles in the body. [Link]

  • ResearchGate. Why does my inhibitor not work in an in vitro kinase assay? [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Lannutti, B. J. (2014). Putative Roles for PI3K α and δ Isoforms in Refractory Mantle Cell Lymphoma. Acta haematologica, 131(4), 218-219. [Link]

  • Al-Ali, H., & El-Khamisy, S. F. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences, 10, 1323326. [Link]

  • Schwartz, S., Ersahin, T., & Hsieh, A. C. (2018). Combined Inhibition of PI3Kβ and mTOR Inhibits Growth of PTEN-null Tumors. Molecular cancer therapeutics, 17(11), 2325-2336. [Link]

  • Siempelkamp, B. D., Kaserer, T., Gasser, C., Kofler, M., & Liedl, K. R. (2024). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. Biochemical Journal, 481(23), 1787-1802. [Link]

  • Schlaepfer, D. D., & Mitra, S. K. (2012). Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice. Blood, 120(13), 2576-2577. [Link]

  • ResearchGate. Inhibitor selectivity profiling. Inhibitors were screened against a... [Link]

  • Thompson, P. E., & Schoenwaelder, S. M. (2016). Structural determinants of isoform selectivity in PI3K inhibitors. Future medicinal chemistry, 8(11), 1269-1289. [Link]

  • Dong, S., Zhang, S., Wang, J., Liu, Y., Zhang, C., & Wang, X. (2016). Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Oncotarget, 7(33), 53267. [Link]

  • ChEMBL. Document: Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). (CHEMBL3865805). [Link]

  • bioRxiv. (2025, January 21). Minimization of gene editing off-target effects by tissue restriction of expression. [Link]

  • MDPI. (2023, December 16). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. [Link]

  • Crown Bioscience. (2025, July 28). Off-target toxicity in antibody-drug conjugates. [Link]

  • AB Science. (2011, October 30). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. [Link]

  • Anastasia, S., & O'Reilly, T. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to cells, 18(2), 103-115. [Link]

Sources

resolving MIPS-9922 variability in aggregation assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the variability often observed when using MIPS-9922 (a selective PI3K


 inhibitor) in platelet aggregation assays.

This content is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab.

Topic: Resolving Variability in this compound Platelet Aggregation Assays Compound Class: Selective PI3K


 Inhibitor (IC

= 63 nM) Primary Application: Anti-thrombotic research (Inhibition of ADP/Integrin

signaling)

The Core Challenge: Why is my data variable?

Diagnosis: this compound is a highly lipophilic small molecule. The "variability" users report in Light Transmission Aggregometry (LTA) or washed platelet assays is rarely due to the biological mechanism of the drug itself. Instead, it is frequently a physicochemical artifact caused by:

  • Micro-precipitation: The compound crashes out of the aqueous Tyrode’s buffer upon addition, creating turbidity that mimics "non-aggregated" platelets or causes baseline drift.

  • Solvent Shock: High DMSO concentrations (>0.5%) required to solubilize this compound can desensitize platelets, masking the specific PI3K

    
     inhibition.
    

The Solution: You must transition from standard DMSO "spike-ins" to a co-solvent formulation system validated for this specific chemotype.

Troubleshooting Decision Tree (Interactive Triage)

Before altering your biology, verify your chemistry. Use this logic flow to identify the source of error.

MIPS_Troubleshooting Start START: High Variability in This compound IC50 Data CheckTurbidity Step 1: Check Cuvette/Well Before Agonist Addition Start->CheckTurbidity IsTurbid Is the buffer cloudy or baseline unstable? CheckTurbidity->IsTurbid SolubilityFail Root Cause: Compound Precipitation (False Inhibition/Noise) IsTurbid->SolubilityFail Yes CheckControl Step 2: Check DMSO-only Control Response to ADP/Collagen IsTurbid->CheckControl No (Clear) FixSolubility ACTION: Switch to PEG300/Tween Formulation (See Protocol A) SolubilityFail->FixSolubility ControlFail Control Aggregation < 60%? CheckControl->ControlFail DeadPlatelets Root Cause: Platelet Desensitization or Donor Non-Responder ControlFail->DeadPlatelets Yes FixBio ACTION: Reduce DMSO < 0.2% Check Resting Time ControlFail->FixBio No

Figure 1: Diagnostic logic for isolating sources of noise in this compound assays.

Validated Protocols & Methodologies

Protocol A: The "10/40/5" Formulation Strategy

Standard DMSO stocks often fail for this compound in saline buffers. Use this formulation to ensure the compound remains in solution during the assay. This is adapted from solubility data specific to the MIPS series [1, 2].

Reagents Required:

  • This compound Powder

  • DMSO (Anhydrous, Fresh)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80[1]

  • Saline (0.9% NaCl) or Tyrode's Buffer

Step-by-Step Formulation:

  • Dissolve: Prepare a high-concentration stock (e.g., 25 mg/mL) in 100% DMSO . Sonicate if necessary until clear.[1]

  • Co-solvent Mix: In a separate tube, prepare the vehicle mixture without saline first.

    • Add 10% of the DMSO/Drug stock.[1]

    • Add 40% PEG300.[1] Mix by vortexing.

    • Add 5% Tween-80.[1] Mix gently (avoid foaming).

  • Dilution: Finally, add 45% warm Saline/Tyrode's buffer dropwise while vortexing.

Why this works: The PEG300 acts as a dispersant, preventing the hydrophobic this compound molecules from aggregating into colloids when they hit the aqueous buffer.

Data Comparison: Standard vs. Optimized
ParameterStandard DMSO SpikeOptimized (PEG/Tween)Impact on Assay
Max Solubility ~50

M (Unstable)
>4 mM (Stable)Prevents false "flatline" traces.
Baseline Noise High (Micro-precipitates)Low (Clear solution)Improves Signal-to-Noise ratio.
IC

Shift
Variable (30–200 nM)Consistent (~63 nM)Restores potency to literature values [2].

Scientific Mechanism: PI3K in Platelets[2][3][4]

To interpret your data correctly, you must understand where this compound acts. Unlike P2Y12 inhibitors (e.g., clopidogrel), this compound targets the intracellular amplification signal downstream of the receptor.

Key Insight: this compound is most effective in shear-stress conditions or Gi-coupled pathways (like ADP). It will have less effect on strong Thrombin stimulation, which is driven by Gq/G12/13. Do not use Thrombin as your primary agonist for validation; use ADP.

PI3K_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PI3K PI3K-beta (Target of this compound) P2Y12->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt / PKB PIP3->Akt Rap1b Rap1b PIP3->Rap1b Integrin Integrin aIIb-beta3 Activation Akt->Integrin Rap1b->Integrin Agg Platelet Aggregation Integrin->Agg Drug This compound Drug->PI3K INHIBITS

Figure 2: this compound mechanism of action. Note that it blocks the sustained activation of integrins required for stable clot formation.

Frequently Asked Questions (FAQ)

Q1: My drug control (vehicle only) is inhibiting aggregation. Is the Tween-80 toxic to platelets?

  • Answer: Tween-80 can be lytic if the concentration is too high. In the "Protocol A" described above, the final concentration in the cuvette (after adding the drug mix to the platelet suspension) should be <0.05% . If you are adding the drug stock 1:1000, the Tween load is negligible. If you add it 1:10, you will lyse the platelets.

    • Rule: Always perform a "Vehicle Only" control with the exact same PEG/Tween % as your highest drug dose.

Q2: Can I use this compound to block Thrombin-induced aggregation?

  • Answer: You will see high variability here. Thrombin activates PAR1/PAR4 receptors, which signal strongly through Gq (Calcium mobilization). PI3K

    
     plays a minor role in this pathway compared to the ADP (Gi) pathway. This compound is a selective PI3K
    
    
    
    inhibitor
    ; it will not fully abolish thrombin-induced aggregation, leading to "partial" responses that look like variability [3]. Use ADP (10
    
    
    M)
    or Collagen for cleaner IC
    
    
    curves.

Q3: The literature says IC


 is 63 nM, but I am getting 500 nM. Why? 
  • Answer: This is a classic sign of protein binding . This compound is lipophilic and binds to albumin.

    • Check: Are you using PRP (Platelet Rich Plasma) or Washed Platelets?

    • Insight: In PRP, the drug binds to plasma proteins, shifting the IC

      
       to the right (higher). The 63 nM value is typically derived from washed platelet assays or kinase activity assays where protein binding is minimized [2]. If using PRP, expect a 5-10x shift in potency.
      

References

  • MedChemExpress. this compound Product Information & Solubility Protocols. Retrieved from

  • Stuyton, S. R., et al. (2016).

    
     inhibitor (this compound).[2] European Journal of Medicinal Chemistry, 122, 339-351.[3][4] Retrieved from 
    
  • Monash University.

    
     inhibitor.[2] Retrieved from 
    

Sources

Technical Support Center: Optimizing In Vivo Bioavailability of MIPS-9922

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MIPS-9922 is a potent, selective PI3Kβ inhibitor (IC50 = 63 nM) utilized primarily for investigating anti-thrombotic mechanisms without prolonged bleeding risks. Like many kinase inhibitors containing morpholine-triazine scaffolds, this compound presents significant physicochemical challenges—specifically high molecular weight (563.61 g/mol ) and lipophilicity—which often result in dissolution-limited absorption and low oral bioavailability (


).

This guide addresses the specific bottlenecks preventing adequate systemic exposure in rodent models. It moves beyond standard protocols to provide "rescue formulations" and diagnostic workflows to distinguish between solubility-limited and metabolism-limited bioavailability.

Part 1: Formulation Troubleshooting (Solubility & Dissolution)

Q1: My this compound suspension precipitates immediately upon dilution in saline. How do I achieve a stable solution for IV or IP dosing?

Diagnosis: this compound is a hydrophobic weak base. Simple aqueous buffers (PBS, Saline) are insufficient for solubilization at doses required for efficacy (>2.5 mg/kg). Precipitation leads to erratic absorption and potential emboli in IV models.

The "Gold Standard" Co-Solvent Protocol: For acute studies (IV/IP/PO), we recommend the following validated co-solvent system which targets a concentration of 2.5 mg/mL .

ComponentPercentage (v/v)FunctionOrder of Addition (CRITICAL)
DMSO 10%Primary SolubilizerStep 1: Dissolve dry powder completely in DMSO.
PEG300 40%Co-solventStep 2: Add slowly to DMSO solution while vortexing.
Tween-80 5%SurfactantStep 3: Add to the mixture; vortex until clear.
Saline 45%DiluentStep 4: Add last. If cloudiness occurs, sonicate warm (37°C).
  • Warning: Do not use this formulation for chronic dosing (>7 days) due to the toxicity of high-concentration Tween-80 and DMSO in mice.

Q2: I need to dose chronically (14+ days) via oral gavage. The co-solvent system is causing weight loss in my mice. What is the alternative?

Solution: For chronic studies, you must switch from a co-solvent solution to a lipid-based suspension or solution. This minimizes vehicle-related gastrointestinal toxicity.

  • Recommended Vehicle: 10% DMSO + 90% Corn Oil.

  • Preparation: Dissolve this compound in DMSO first, then slowly add Corn Oil with continuous stirring.

  • Note: Absorption will be slower (

    
     delayed) compared to the co-solvent system, but the Area Under the Curve (AUC) is often more consistent due to the "food effect" mimicry of the oil.
    

Part 2: Pharmacokinetic (PK) Optimization

Q3: I observed <5% bioavailability after oral dosing, even with the co-solvent formulation. Is this a permeability or metabolism issue?

Scientific Rationale: Low


 is rarely just one factor. For this compound, the morpholine ring is a known metabolic soft spot (oxidative metabolism), and the high MW suggests potential P-glycoprotein (P-gp) efflux liability.

Diagnostic Workflow: Perform a Cassette PK Study with a specific inhibitor to isolate the cause.

  • Arm A (Control): this compound (PO) alone.

  • Arm B (Metabolism Check): this compound (PO) + 50 mg/kg 1-Aminobenzotriazole (ABT).

    • ABT is a pan-CYP inhibitor. If AUC increases >5-fold, your issue is First-Pass Metabolism .

  • Arm C (Efflux Check): this compound (PO) + Elacridar (P-gp/BCRP inhibitor).

    • If AUC increases significantly, your compound is being pumped back into the gut lumen.

Q4: Can I increase the dose to 50 mg/kg to force exposure?

Advisory: No. Increasing the dose of a Class II (low solubility) compound often crashes bioavailability due to the "Solubility Ceiling."

  • The Risk: At 50 mg/kg, the compound may precipitate in the stomach/intestine, passing through unabsorbed.

  • The Fix: Instead of increasing dose, increase frequency (BID vs QD) or improve the formulation (e.g., use amorphous solid dispersion or cyclodextrins like Captisol®).

Part 3: Visualizing the Optimization Strategy

Workflow 1: Formulation Decision Matrix

This logic gate helps you select the correct vehicle based on your study duration and route.

FormulationStrategy Start Start: this compound Formulation Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Solvent Co-Solvent System (10% DMSO/40% PEG300/5% Tween) IV->Solvent Standard Cyclo Complexation (20% HP-β-CD in Water) IV->Cyclo If hemolysis occurs Duration Study Duration? PO->Duration Acute Acute (<7 Days) Duration->Acute Chronic Chronic (>7 Days) Duration->Chronic Acute->Solvent Max Exposure Lipid Lipid Vehicle (10% DMSO/90% Corn Oil) Chronic->Lipid Safety Priority

Figure 1: Decision matrix for selecting the optimal this compound vehicle based on administration route and study duration.

Workflow 2: Bioavailability Investigation Logic

Use this flowchart to interpret PK failure and select the corrective action.

PK_Investigation Problem Problem: Low Oral Bioavailability (F < 10%) Step1 Step 1: Check Solubility (FaSSIF/FeSSIF Assay) Problem->Step1 Soluble High Solubility Step1->Soluble Dissolves Insoluble Low Solubility Step1->Insoluble Precipitates Step2 Step 2: Metabolic Stability (Microsome/Hepatocyte Assay) Soluble->Step2 Step3 Step 3: Formulation Change (Switch to Lipid/Nano) Insoluble->Step3 HighClearance High Clearance (t1/2 < 30 min) Step2->HighClearance Unstable LowClearance Low Clearance Step2->LowClearance Stable Action1 Action: Chemical Mod (Deuteration/Prodrug) HighClearance->Action1 Action2 Action: Permeability Check (Caco-2 / PAMPA) LowClearance->Action2

Figure 2: Diagnostic workflow to isolate the root cause of low bioavailability (Solubility vs. Metabolism vs. Permeability).

Part 4: Quantitative Reference Data

Table 1: Recommended Formulation Parameters for this compound

ParameterCo-Solvent SystemLipid SystemCyclodextrin System
Max Concentration ~2.5 - 3.0 mg/mL~5.0 mg/mL~1.5 mg/mL
Stability (RT) 4 Hours24 Hours>48 Hours
Tolerability Low (Acute only)High (Chronic OK)High (Renal caution)
Best Use Case IV Bolus / Single PODaily PO GavageIV Infusion

References

  • Thompson, P. E., et al. (2016).[1] "Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound)."[1][2][3][4] European Journal of Medicinal Chemistry, 125, 463-472.

  • MedChemExpress. "this compound Product Information & Solubility Protocol." MedChemExpress Technical Data Sheet.

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Academic Press.
  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.

Sources

MIPS-9922 cytotoxicity troubleshooting in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Troubleshooting & Optimization Guide

Status: Active Compound Class: Selective PI3Kβ Inhibitor Primary Application: Anti-thrombotic research; PTEN-deficient oncology models Technical Lead: Senior Application Scientist, Cell Biology Division

Executive Summary & Compound Profile

MIPS-9922 is a potent, selective inhibitor of Phosphoinositide 3-kinase beta (PI3Kβ) with an IC50 of ~63 nM.[1] Unlike pan-PI3K inhibitors, it exhibits >30-fold selectivity over the delta (δ) isoform.[1] In cell culture, it is primarily used to study platelet activation (integrin


 signaling) and growth inhibition in PTEN-deficient cancer lines (e.g., MDA-MB-468).

Critical Warning: this compound is highly hydrophobic and sensitive to moisture in DMSO. The #1 cause of failed cytotoxicity data with this compound is micro-precipitation due to "wet" DMSO, leading to inconsistent dosing.

ParameterSpecification
Molecular Weight 465.55 g/mol
Target PI3Kβ (IC50: 63 nM)
Solubility DMSO: 100 mg/mL (requires ultrasonication)
Selectivity >30-fold vs PI3Kδ; >100-fold vs PI3K

/

Storage -80°C (6 months); Protect from light

Troubleshooting Guide: Cytotoxicity Anomalies

This section addresses specific deviations observed during cell viability assays (e.g., CellTiter-Glo®, MTT, Crystal Violet).

Scenario A: "I observe high cytotoxicity in control/healthy cells at low concentrations."

Diagnosis: Likely Vehicle Toxicity or Off-Target Precipitation Effects .

  • Root Cause 1: DMSO Accumulation.

    • Mechanism:[1][2] this compound requires high DMSO concentrations for stock stability. If the final assay concentration of DMSO exceeds 0.5% (v/v), the solvent itself may induce membrane permeabilization or apoptosis, masking the drug's effect.

    • Solution: Ensure final DMSO concentration is <0.1% for sensitive lines (primary cells) and <0.5% for robust lines. Always include a "Vehicle Only" control matched exactly to the highest drug concentration's solvent volume.

  • Root Cause 2: Compound Aggregation.

    • Mechanism:[1][2] In aqueous media, hydrophobic compounds like this compound can form colloidal aggregates. These aggregates sequester proteins and physically disrupt cell membranes, causing "false" cytotoxicity that is non-receptor mediated.

    • Solution: Inspect wells under 20x microscopy before adding viability reagents. If you see crystalline debris or "oily" drops, the compound has crashed out.

Scenario B: "I see no cytotoxicity/growth inhibition in my target cancer cells (e.g., PTEN-null)."

Diagnosis: Compound Degradation or Pathway Redundancy .

  • Root Cause 1: Hygroscopic DMSO Failure (Most Common).

    • Mechanism:[1][2] this compound solubility drops drastically if the DMSO stock absorbs atmospheric water. This leads to actual dosage being significantly lower than calculated.

    • Solution:Protocol Mandatory: Use only newly opened or nitrogen-purged anhydrous DMSO for stock preparation. Sonicate for 60 seconds. Do not store aliquots at -20°C for >1 month.

  • Root Cause 2: Isoform Compensation.

    • Mechanism:[1][2] In some PTEN-deficient lines, inhibition of PI3Kβ leads to a compensatory upregulation of PI3K

      
      .
      
    • Solution: Verify target dependency. Perform a Western Blot for p-Akt (Ser473) 1 hour post-treatment. If p-Akt is not suppressed, the cell line may not be driving survival solely through PI3Kβ.

Validated Experimental Protocols

Protocol 3.1: "Gold Standard" Solubilization

Rationale: To prevent micro-precipitation which causes high variability in IC50 data.

  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested, Water <0.005%).

  • Dissolution: Add DMSO to this compound powder to achieve a 10 mM master stock.

  • Agitation: Vortex for 30 seconds, then ultrasonicate in a water bath at room temperature for 60 seconds. Visual check: Solution must be perfectly clear.

  • Aliquot: Immediately dispense into single-use light-protective tubes (amber). Store at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 into pre-warmed media (rapid addition while vortexing media) to prevent shock precipitation.

Protocol 3.2: ATP-Based Cytotoxicity Assay (Recommended)

Rationale: Kinase inhibitors often cause cytostasis (growth arrest) rather than immediate necrosis. Metabolic assays (ATP) are more sensitive to this than dye-exclusion methods.

  • Seeding: Seed cells (e.g., MDA-MB-468) at 3,000 cells/well in 96-well white-walled plates. Allow attachment (24h).

  • Treatment: Prepare this compound serial dilutions (e.g., 10

    
    M to 1 nM).
    
    • Control A: Media Only (Background).

    • Control B: Cells + DMSO (0.1%).

    • Control C: Positive Control (e.g., Staurosporine).

  • Incubation: Incubate for 72 hours (Standard for kinase inhibitors to allow multiple cell cycles).

  • Readout: Add CellTiter-Glo® (or equivalent) reagent (1:1 ratio). Shake for 2 mins (lyse cells). Incubate 10 mins (stabilize signal). Read Luminescence.

  • Analysis: Normalize to DMSO control. Fit data to a 4-parameter logistic curve.

Mechanism & Workflow Visualization

Figure 1: PI3Kβ Signaling & this compound Intervention

Caption: this compound selectively blocks PI3Kβ, preventing PIP3 generation and subsequent Akt/Integrin activation. In PTEN-null cells, this blockade is critical as the "brake" (PTEN) is missing.

PI3K_Pathway cluster_membrane Plasma Membrane Receptor GPCR / RTK PI3K_Beta PI3Kβ (Target) Receptor->PI3K_Beta Activates PIP3 PIP3 PI3K_Beta->PIP3 Phosphorylates PIP2 Integrin Integrin αIIbβ3 (Platelets) PI3K_Beta->Integrin Inside-out signaling MIPS9922 This compound (Inhibitor) MIPS9922->PI3K_Beta Inhibits (IC50 63nM) PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates Survival Cell Survival / Thrombus Formation Akt->Survival Promotes Integrin->Survival Aggregation

Figure 2: Troubleshooting Decision Matrix

Caption: Logical workflow for diagnosing unexpected results in this compound assays.

Troubleshooting Start Issue: Unexpected Data Obs Observation? Start->Obs Tox High Toxicity in Non-Target Cells Obs->Tox Cells Dying NoEff No Effect in Target Cells Obs->NoEff Cells Growing CheckDMSO Check DMSO Final Conc. Is it >0.5%? Tox->CheckDMSO CheckMicro Microscopy Check: Crystals/Precipitate? NoEff->CheckMicro CheckDMSO->CheckMicro No Sol1 Reduce DMSO or Change Solvent CheckDMSO->Sol1 Yes Sol2 Sonicate Stock; Use Fresh DMSO CheckMicro->Sol2 Yes (Precipitation) CheckPTEN Verify PTEN Status (Western Blot) CheckMicro->CheckPTEN No Precip.

Frequently Asked Questions (FAQs)

Q: Can I use this compound to study PI3K


 inhibition? 
A:  No. This compound is >30-fold selective for the beta (

) isoform over delta (

).[1] For PI3K

specific studies, compounds like Idelalisib are appropriate. Using this compound at concentrations high enough to inhibit

(>2

M) will cause off-target toxicity and loss of specificity.

Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires care. DMSO freezes at ~18°C. Upon thawing, the compound may have crystallized. You must re-sonicate the solution at 37°C until absolutely clear before use. If it remains cloudy after 5 minutes of sonication, the DMSO has likely absorbed too much moisture; discard and prepare fresh stock.

Q: What is the relevant concentration range for IC50 determination? A: For PI3Kβ-dependent cell lines (e.g., MDA-MB-468), a range of 1 nM to 10


M  is standard. The expected cellular IC50 is often higher than the biochemical IC50 (63 nM) due to ATP competition and membrane permeability, typically falling in the 0.5 - 5.0 

M
range depending on the assay duration.

References

  • Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). Source: European Journal of Medicinal Chemistry (2016).[3] Context: Primary paper describing the synthesis, IC50 (63 nM), and mechanism of this compound. Link:[3]

  • This compound Product Data & Handling. Source: MedChemExpress (MCE). Context: Specific solubility data (DMSO requirements) and storage protocols. Link:

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Source: Oncotarget (2017).[4] Context: Methodological grounding for distinguishing cytostasis (kinase inhibition) from cytotoxicity. Link:

  • DMSO Solubility Assessment for Fragment-Based Screening. Source: Molecules (2021).[5] Context: Technical background on DMSO hygroscopicity and its impact on compound precipitation in biological assays. Link:

Sources

Core Directive: The Shear-Dependent Efficacy of MIPS-9922

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: MIPS-9922 is a highly selective inhibitor of Phosphoinositide 3-kinase


 (PI3K

)
.[1][2][3] Unlike pan-PI3K inhibitors, this compound is specifically utilized in hemodynamic research because PI3K

plays a critical, non-redundant role in platelet activation downstream of the GPIb-vWF (von Willebrand Factor) interaction—a signaling pathway that is mechanically gated and only becomes dominant under high shear stress conditions (typically

).

The Challenge: Researchers often fail to observe the expected antithrombotic effects of this compound because they test it under static or low-shear conditions (venous flow,


), where PI3K

signaling is secondary to P2Y12 or PAR pathways. Conversely, in ultra-high shear pathological models (stenosis,

), insufficient concentrations fail to overcome the massive mechanical activation of integrins.

Operational Goal: This guide provides the logic for adjusting this compound concentrations relative to the shear rate applied in your microfluidic or cone-and-plate assays.

Troubleshooting & FAQs: Field-Proven Solutions

Q1: I am running a flow chamber assay at 1,500 . The IC50 is reported as 63 nM, but I see no effect at 100 nM. Why?

A: The IC50 of 63 nM is derived from biochemical kinase assays or washed platelet suspensions. In a whole blood flow chamber , you must account for:

  • Plasma Protein Binding: this compound is a lipophilic small molecule and will bind to albumin, reducing the free fraction available to platelets.

  • Competitive Signaling: At 1,500

    
    , the mechanical drive on GPIb is strong.
    Recommendation:  For whole blood perfusion assays, the effective working concentration is typically 10-fold to 100-fold higher  than the biochemical IC50.
    
  • Start Point: Screen at 1

    
    M .
    
  • Titration: If inhibition is partial, increase to 5

    
    M  or 10 
    
    
    
    M
    . Most PI3K
    
    
    -dependent thrombus instability is observed clearly between 2–10
    
    
    M in whole blood.
Q2: My this compound precipitates when added to the perfusion buffer. How do I fix this?

A: this compound is hydrophobic. Direct addition of high-concentration DMSO stock to an aqueous buffer (like Tyrode’s or PBS) can cause "crashing out." Protocol Adjustment:

  • Create an intermediate dilution in saline or PBS only if the concentration is low.

  • Best Practice: Spike the stock solution directly into the blood/plasma matrix during the pre-incubation step, not the running buffer. The plasma proteins (albumin) act as a carrier, maintaining solubility.

  • Solvent Limit: Ensure final DMSO concentration is

    
     to avoid solvent-induced platelet lysis or artifactual membrane permeabilization.
    
Q3: At ultra-high shear ( ), the thrombi form transiently and then embolize. Is this a drug failure?

A: No, this is the signature mechanism of action for this compound. PI3K


 is essential for stabilizing the integrin 

bond under high shear. It does not prevent initial adhesion (which is GPIb-mediated) but prevents the formation of a stable aggregate.
  • Observation: If you see "rolling" platelets or thrombi that form and immediately wash away, the drug is working.

  • Metric: Do not measure "initial coverage area." Measure "thrombus volume over time" or "stability index" (fluorescence intensity at

    
     min vs 
    
    
    
    min).

Optimized Experimental Protocol

Workflow: Whole Blood Microfluidic Perfusion (e.g., BioFlux/Ibidi) Target: Assessment of Shear-Dependent Thrombus Stability

StepActionTechnical Note
1. Stock Prep Dissolve this compound in 100% DMSO to 10 mM .Store aliquots at -80°C. Avoid freeze-thaw cycles.
2. Blood Collection Collect blood into citrate or PPACK.Do not use Heparin if assessing PI3K pathways, as it can interfere with certain integrin ligands.
3. Labeling Add Calcein-AM or DiOC6 (1

g/mL) to blood.
Fluorescently labels platelets for imaging.
4. Drug Incubation Split blood into aliquots. • Control: Vehicle (DMSO)• Low Dose: 1

M this compound• High Dose: 10

M this compound
Incubate for 15–30 minutes at 37°C before loading into the channel.
5. Perfusion Perfuse over Collagen Type I coated channels.Shear Rates: • Venous: 200

(Negative Control)• Arterial: 1,500

(Test)• Stenotic: 5,000

(Stress Test)
6. Analysis Record video for 5–10 minutes.Focus on embolization events (clot rupture) rather than just surface coverage.

Mechanistic Visualization (Signaling Pathway)

The following diagram illustrates why this compound efficacy is linked to shear stress. The PI3K


 node acts as a "signal amplifier" specifically for the GPIb mechanoreceptor.

MIPS_Mechanism HighShear High Shear Stress (>1000 s⁻¹) vWF vWF Unfolding HighShear->vWF Exposes A1 Domain GPIb GPIb Receptor (Mechanosensor) vWF->GPIb Binding PI3K PI3Kβ (Signal Amplifier) GPIb->PI3K Signaling UnstableThrombus Unstable/Embolizing Thrombus GPIb->UnstableThrombus Without PI3Kβ (Weak Adhesion) Integrin Integrin αIIbβ3 Activation PI3K->Integrin Inside-Out Signaling MIPS This compound (Inhibitor) MIPS->PI3K Blocks StableThrombus Stable Thrombus Formation Integrin->StableThrombus Fibrinogen Binding

Caption: this compound blocks the PI3K


 amplification loop required to convert transient GPIb adhesion into stable integrin-mediated aggregation under high shear.

Data Reference: Concentration vs. Shear Efficacy

Use this table to select your starting concentration based on the physiological zone you are modeling.

Flow ConditionShear Rate (

)
Primary DriverRecommended this compound Conc.Expected Outcome
Venous 100 – 500Coagulation CascadeNot RecommendedMinimal effect; PI3K

is less critical here.
Arterial 1,000 – 2,000GPIb / P2Y121 – 5

M
Reduced thrombus height; increased instability.
Stenotic 3,000 – 10,000vWF / GPIb (Mechano)5 – 10

M
Complete destabilization ; formation of loose aggregates that wash away.

References

  • Discovery and antipl

    
     inhibitor (this compound). 
    European Journal of Medicinal Chemistry, 2016.[3][4]
    Source:
    
  • This compound | PI3K

    
     Inhibitor Product Information. 
    MedChemExpress.
    Source:
    
  • Emerging Targets and Innovative Approaches in Thrombosis Therapy. Aging and Disease, 2021. (Discusses this compound in electrolytic injury models). Source:

Sources

Validation & Comparative

Comparative Selectivity Guide: MIPS-9922 vs. AZD6482

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of phosphoinositide 3-kinase (PI3K) inhibition, AZD6482 has long served as the benchmark for PI3K


-selective inhibition.[1] However, the emergence of MIPS-9922  represents a structural evolution designed to address the narrow selectivity windows often seen with earlier generation inhibitors.
  • AZD6482 is a highly potent (IC

    
     ~10 nM) inhibitor with a carboxylic acid moiety that drives affinity.[1] Its limitation lies in a moderate selectivity margin against the PI3K
    
    
    
    isoform (~8–20 fold), which complicates the dissection of platelet vs. immune signaling.
  • This compound utilizes a distinct amino-triazine scaffold derived from ZSTK474.[1] It achieves superior isoform selectivity by exploiting a specific interaction with Asp862 , a non-conserved residue unique to the PI3K

    
     binding pocket.[2] This mechanism provides a wider safety margin against PI3K
    
    
    
    and PI3K
    
    
    .

Verdict: Use AZD6482 for maximum potency in biochemical screens. Use This compound for functional cellular assays where excluding PI3K


-mediated immune effects is critical.[1]

Molecular Profiles & Mechanism[1]

AZD6482: The Potency Benchmark
  • Chemical Class: Pyridopyrimidine derivative (Benzoic acid functionalized).[1]

  • Mechanism: ATP-competitive inhibitor.[1] The carboxylic acid group forms a salt bridge with the conserved catalytic lysine (Lys802 in PI3K

    
    , equivalent in 
    
    
    
    ), driving high affinity.
  • Key Feature: Active (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1]

This compound: The Structural Specialist[1]
  • Chemical Class: Amino-substituted Triazine (Morpholine-modified).[1]

  • Mechanism: ATP-competitive inhibitor designed via structure-based drug design (SBDD) to target the "specificity pocket."[1]

  • Key Feature: Selectivity is driven by a hydrogen bond interaction with Asp862 .[1] In other class I isoforms, this residue is substituted (e.g., Asn in PI3K

    
    ), which prevents this specific stabilizing interaction, resulting in "structural exclusion" of off-targets.
    

Comparative Selectivity Analysis

The following data aggregates biochemical IC


 values from fluorescence resonance energy transfer (FRET) and mobility shift assays.
Table 1: Biochemical Potency & Selectivity Profile[3][4]
Target IsoformAZD6482 IC

(nM)
This compound IC

(nM)
Selectivity Implications
PI3K

(Target)
0.7 – 10 63 AZD6482 is ~6x more potent enzymatically.[1]
PI3K

(Immune)
~80> 2,000This compound offers >30-fold selectivity ; AZD6482 offers ~8-fold.[1]
PI3K

(Insulin)
~870> 10,000This compound minimizes risk of insulin resistance.[1]
PI3K

(Immune)
~1,090> 10,000Both compounds effectively spare PI3K

.

Note: IC


 values are assay-dependent. The ratios (fold-selectivity) are more reliable indicators than absolute numbers.[1]
Visualizing the Signaling Context

The diagram below illustrates the critical need for PI3K


 selectivity. PI3K

is the primary driver of integrin

activation in platelets (thrombosis), while PI3K

regulates insulin signaling and PI3K

regulates B-cell immunity.[1]

PI3K_Signaling_Selectivity GPCR GPCR (P2Y12) p110b PI3Kβ (Target) GPCR->p110b Gi/Gq RTK RTK (Insulin R) p110a PI3Kα (Off-Target) RTK->p110a BCR BCR (Immune) p110d PI3Kδ (Off-Target) BCR->p110d Akt Akt Phosphorylation p110b->Akt p110a->Akt p110d->Akt AZD AZD6482 AZD->p110b High Potency AZD->p110d Weak Inhibition (Risk) MIPS This compound MIPS->p110b High Selectivity MIPS->p110d No Inhibition (Asp862 Exclusion) Platelet Platelet Aggregation Akt->Platelet Insulin Glucose Metabolism Akt->Insulin Immune B-Cell Activation Akt->Immune

Figure 1: Signaling pathways highlighting the differential impact of AZD6482 and this compound on physiological outcomes.[1] Note the "Weak Inhibition" risk for AZD6482 on the PI3K


 arm.

Experimental Validation Protocols

To validate the performance of these inhibitors in your own lab, use the following standardized protocols. These are designed to be self-validating systems.[1]

Protocol A: Washed Platelet Aggregation Assay (Functional Selectivity)

Purpose: To assess PI3K


 inhibition in a relevant cellular model without plasma protein interference.[1]
  • Blood Collection: Collect human blood into acid-citrate-dextrose (ACD) anticoagulant (1:6 v/v).[1]

  • Isolation: Centrifuge at 200

    
     g for 20 min to obtain Platelet Rich Plasma (PRP). Add apyrase (0.02 U/mL) and prostaglandin E1 (1 
    
    
    
    M) to prevent activation.[1]
  • Washing: Centrifuge PRP at 800

    
     g for 10 min. Resuspend pellet in Tyrode’s buffer (pH 7.4).
    
  • Inhibitor Incubation:

    • Aliquot washed platelets (2.5

      
       10
      
      
      
      /mL).[1]
    • Incubate with This compound (0.1, 0.3, 1, 3

      
      M) or AZD6482  (0.01, 0.03, 0.1, 0.3 
      
      
      
      M) for 10 minutes at 37°C.
    • Control: DMSO vehicle (<0.1% final concentration).[1]

  • Activation: Stimulate with ADP (10

    
    M) .[1]
    
    • Note: ADP-induced aggregation in washed platelets is heavily PI3K

      
      -dependent.[1]
      
  • Measurement: Monitor light transmission using an aggregometer for 6 minutes.

  • Data Analysis: Calculate % inhibition of maximum aggregation.

    • Expected Result: AZD6482 should show IC

      
       ~0.1 
      
      
      
      M. This compound should show IC
      
      
      ~0.5–1.0
      
      
      M.[1]
Protocol B: Differential Isoform HTRF Assay (Biochemical Selectivity)

Purpose: To quantify the selectivity window against PI3K


.[1]
  • Reagents: Recombinant PI3K

    
     and PI3K
    
    
    
    (Millipore), PIP2:PS lipid substrate, ATP, HTRF detection kit (Cisbio).
  • Reaction Setup:

    • Prepare 384-well low-volume plates.

    • Add 5

      
      L of inhibitor (serial dilution).
      
    • Add 2.5

      
      L enzyme (optimized to linear range, typically 0.5 nM).
      
    • Incubate 10 mins.

  • Initiation: Add 2.5

    
    L substrate mix (10 
    
    
    
    M ATP + 10
    
    
    M PIP2).[1]
  • Reaction: Incubate 60 mins at Room Temp.

  • Detection: Add 10

    
    L detection buffer (EDTA + Biotin-PIP3 + Europium-labeled antibody).[1]
    
  • Read: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.

  • Validation:

    • Calculate Z' factor (must be >0.5).[1]

    • Compare IC

      
       ratios: (IC
      
      
      
      
      
      / IC
      
      
      
      
      ).
    • Success Criterion: this compound ratio > 30; AZD6482 ratio < 20.[1]

References

  • Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) Source: European Journal of Medicinal Chemistry (2016) Significance:[1][2][3][4] Primary paper describing the synthesis, Asp862 binding mode, and pharmacological characterization of this compound.

  • Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 Source: Journal of Thrombosis and Haemostasis (2012) Significance: Defines the clinical and pharmacological profile of AZD6482, establishing it as the standard reference.

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: Journal of Medicinal Chemistry (Review) Significance: Provides structural insights into the "specificity pocket" and the role of non-conserved residues like Asp862 in inhibitor design.

  • AZD6482 Product Data & Selectivity Profile Source: MedChemExpress / SelleckChem Significance:[1] Source for widely accepted commercial IC50 values and handling protocols.

Sources

A Comparative Benchmarking Guide to MIPS-9922: A Novel Anti-Thrombotic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shifting Landscape of Anti-Thrombotic Therapy

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events such as myocardial infarction and stroke.[1] Anti-thrombotic therapies are broadly categorized into antiplatelet agents, which inhibit platelet activation and aggregation, and anticoagulants, which target the coagulation cascade. While effective, current therapies are associated with a significant risk of bleeding complications. This has driven the search for novel agents with an improved efficacy-to-safety ratio.

MIPS-9922 is a potent and selective inhibitor of PI3Kβ, a key enzyme in a signaling pathway that mediates platelet activation.[2][3] By targeting this pathway, this compound represents a promising new approach to anti-thrombotic therapy. This guide will benchmark this compound's anti-thrombotic activity against three widely used drugs that each represent a different class of anti-thrombotic mechanism:

  • Aspirin: An irreversible cyclooxygenase-1 (COX-1) inhibitor that blocks the production of thromboxane A2.

  • Clopidogrel: An irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.

  • Apixaban: A direct, reversible inhibitor of Factor Xa (FXa) in the coagulation cascade.

Mechanisms of Action: A Tale of Four Pathways

A clear understanding of the distinct molecular targets and signaling pathways of these agents is crucial for interpreting their pharmacological effects.

This compound: Targeting the PI3Kβ Signaling Pathway

This compound is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[2] In platelets, PI3Kβ is a critical downstream signaling molecule for various activating receptors, including the P2Y12 receptor. Inhibition of PI3Kβ by this compound blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that leads to the activation of the integrin αIIbβ3, the final common step in platelet aggregation.[2] This targeted inhibition of a central signaling node is hypothesized to provide potent anti-platelet effects.

cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PI3Kb PI3Kβ P2Y12->PI3Kb PIP3 PIP3 PI3Kb->PIP3 MIPS9922 This compound MIPS9922->PI3Kb Integrin_Activation Integrin αIIbβ3 Activation PIP3->Integrin_Activation Aggregation Platelet Aggregation Integrin_Activation->Aggregation

Figure 1: Mechanism of Action of this compound.

Aspirin: Irreversible Inhibition of COX-1

Aspirin exerts its anti-platelet effect by irreversibly acetylating a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme. This blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. As platelets lack a nucleus, they cannot synthesize new COX-1, and the effect of aspirin lasts for the lifespan of the platelet (7-10 days).

cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aspirin Aspirin Aspirin->COX1 Aggregation Platelet Aggregation TXA2->Aggregation

Figure 2: Mechanism of Action of Aspirin.

Clopidogrel: Irreversible P2Y12 Receptor Antagonist

Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface, preventing ADP from binding and initiating downstream signaling that leads to platelet activation and aggregation.[4][5]

cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Platelet_Activation Platelet Activation P2Y12->Platelet_Activation Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12 Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Figure 3: Mechanism of Action of Clopidogrel.

Apixaban: Direct Factor Xa Inhibition

Apixaban is a direct oral anticoagulant that reversibly inhibits both free and clot-bound Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin. By inhibiting FXa, apixaban effectively reduces thrombin generation and subsequent fibrin clot formation.

cluster_coagulation Coagulation Cascade Prothrombin Prothrombin (Factor II) FXa Factor Xa Thrombin Thrombin (Factor IIa) FXa->Thrombin catalyzes Apixaban Apixaban Apixaban->FXa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin converted by Thrombin

Figure 4: Mechanism of Action of Apixaban.

In Vitro Benchmarking: Platelet Aggregation and Coagulation Assays

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[6] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Comparative IC50 Values for ADP-Induced Platelet Aggregation:

CompoundTargetIC50 (ADP-induced)Source
This compound PI3Kβ63 nM[2]
Clopidogrel (Active Metabolite) P2Y12 Receptor1.8 µM[4]
Aspirin COX-1Not directly comparable (irreversible inhibitor)[7]
Apixaban Factor XaNot applicable (no direct effect on platelet aggregation)

Note on Aspirin: As an irreversible inhibitor, the efficacy of aspirin is typically measured by the extent of inhibition of arachidonic acid-induced aggregation at a given concentration, rather than a reversible IC50 value. Studies have shown that aspirin can significantly inhibit platelet aggregation induced by arachidonic acid.[8]

Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

These assays are used to assess the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.

CompoundEffect on PTEffect on aPTTRationale
This compound No significant effect (expected)No significant effect (expected)As an antiplatelet agent, it does not directly target the coagulation cascade.
Aspirin No significant effectNo significant effectPrimarily affects platelet function, not the coagulation cascade.
Clopidogrel No significant effectNo significant effectPrimarily affects platelet function, not the coagulation cascade.
Apixaban ProlongedProlongedDirectly inhibits Factor Xa, a key component of the common pathway.[7][9]

In Vivo Benchmarking: Thrombosis and Bleeding Models

Animal models of thrombosis are crucial for evaluating the in vivo efficacy and safety of anti-thrombotic agents.[10]

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

This widely used model involves the application of ferric chloride to the carotid artery, which induces oxidative injury to the endothelium and subsequent thrombus formation.

Comparative Efficacy and Safety in the Ferric Chloride-Induced Thrombosis Model:

TreatmentThrombus Weight (mg)Occlusion Time (min)Bleeding Time (min)Source
Control (FeCl3 only) 7.18~5~2[11]
Aspirin Modest reductionModest prolongationMinor prolongation[11]
Clopidogrel 4.18Significant prolongationModerate prolongation[11]
Apixaban 2.53 - 3.97Significant prolongationSignificant prolongation[11]

Note on this compound: A direct comparison of this compound in the ferric chloride-induced rat model is not available in the public domain. However, in an electrolytic injury-induced thrombosis model in mice, this compound was shown to prevent arterial thrombus formation without significantly prolonging bleeding time.[12][13] This suggests a potentially favorable safety profile compared to agents that significantly increase bleeding time. The difference in animal models (rat vs. mouse) and injury method (chemical vs. electrolytic) should be considered when making cross-study comparisons.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for key experiments are provided below.

Protocol: Light Transmission Aggregometry (LTA)

cluster_workflow LTA Workflow Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) (Centrifugation at 200g) Blood_Collection->PRP_Preparation PPP_Preparation 3. Prepare Platelet-Poor Plasma (PPP) (Centrifugation at 2000g) PRP_Preparation->PPP_Preparation Incubation 4. Incubate PRP with Test Compound (e.g., this compound) PRP_Preparation->Incubation Aggregation 5. Induce Aggregation (Add Agonist, e.g., ADP) Incubation->Aggregation Measurement 6. Measure Light Transmission (Aggregometer) Aggregation->Measurement Analysis 7. Analyze Data (Calculate % Aggregation, IC50) Measurement->Analysis

Figure 5: Light Transmission Aggregometry Workflow.

Detailed Steps:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation from the venipuncture.[13]

  • PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]

  • PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.[14]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Pre-warm the PRP samples to 37°C. Add varying concentrations of the test compound (this compound, aspirin, clopidogrel active metabolite) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, arachidonic acid, collagen) to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation).

Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model

cluster_workflow FeCl3 Thrombosis Model Workflow Anesthesia 1. Anesthetize Animal (e.g., Rat) Surgery 2. Expose Carotid Artery Anesthesia->Surgery Drug_Admin 3. Administer Test Compound (e.g., this compound) Surgery->Drug_Admin Injury 4. Apply Ferric Chloride (FeCl3) to Artery Drug_Admin->Injury Monitoring 5. Monitor Blood Flow (Doppler Probe) Injury->Monitoring Data_Collection 6. Record Time to Occlusion & Thrombus Weight Monitoring->Data_Collection

Figure 6: Ferric Chloride-Induced Thrombosis Model Workflow.

Detailed Steps:

  • Anesthesia and Surgery: Anesthetize the animal (e.g., Sprague-Dawley rat) and surgically expose the common carotid artery.[15][16]

  • Drug Administration: Administer the test compound (this compound, aspirin, clopidogrel, apixaban) or vehicle control via the appropriate route (e.g., intravenous, oral gavage) at a predetermined time before thrombosis induction.

  • Thrombosis Induction: Place a filter paper saturated with a standardized concentration of ferric chloride solution (e.g., 35-50%) on the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).[15][17]

  • Blood Flow Monitoring: Position a Doppler flow probe distal to the site of injury to continuously monitor blood flow.

  • Data Collection: Record the time from the application of ferric chloride until complete cessation of blood flow (time to occlusion). After a set period, excise the thrombosed arterial segment and weigh the thrombus.

Protocol: Tail Bleeding Time Assay

cluster_workflow Tail Bleeding Time Workflow Anesthesia 1. Anesthetize Animal (e.g., Mouse) Drug_Admin 2. Administer Test Compound Anesthesia->Drug_Admin Tail_Transection 3. Transect Distal Tail Drug_Admin->Tail_Transection Bleeding_Monitoring 4. Monitor Bleeding Tail_Transection->Bleeding_Monitoring Time_Measurement 5. Record Time to Cessation Bleeding_Monitoring->Time_Measurement

Figure 7: Tail Bleeding Time Assay Workflow.

Detailed Steps:

  • Anesthesia and Drug Administration: Anesthetize the animal (e.g., mouse) and administer the test compound or vehicle control.[18]

  • Tail Transection: After a specified time, transect a small distal portion of the tail (e.g., 3-5 mm) with a sharp scalpel.[18]

  • Bleeding Monitoring: Immediately immerse the tail in pre-warmed saline (37°C) and start a stopwatch.[19]

  • Time Measurement: Record the time until bleeding completely stops for a continuous period (e.g., 30 seconds). If bleeding does not cease within a predetermined cutoff time (e.g., 15-20 minutes), the experiment is terminated, and the bleeding time is recorded as the cutoff time.[18][19]

Discussion and Future Directions

This comparative guide provides a comprehensive overview of the anti-thrombotic profile of this compound in relation to established agents.

Key Findings:

  • Mechanism: this compound offers a novel mechanism of action by selectively targeting PI3Kβ, a central node in platelet activation signaling.

  • In Vitro Potency: this compound demonstrates high potency in inhibiting ADP-induced platelet aggregation, with an IC50 in the nanomolar range, which is significantly lower than that of the active metabolite of clopidogrel.

  • In Vivo Efficacy and Safety: While direct comparative in vivo data is limited, preliminary studies suggest that this compound has a potent anti-thrombotic effect with a potentially wider therapeutic window (less bleeding) compared to agents like apixaban.

  • Coagulation Profile: As an antiplatelet agent, this compound is not expected to significantly affect standard coagulation parameters like PT and aPTT, a key differentiator from anticoagulants like apixaban.

Future Research:

  • Direct head-to-head in vivo studies of this compound against aspirin, clopidogrel, and apixaban in standardized thrombosis and bleeding models are warranted to definitively establish its comparative efficacy and safety profile.

  • Further investigation into the effects of this compound on other platelet agonists and in models of both arterial and venous thrombosis will provide a more complete understanding of its therapeutic potential.

  • Clinical trials are necessary to translate these promising preclinical findings into human applications and to evaluate the clinical utility of this compound in the prevention and treatment of thrombotic diseases.

References

  • Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., ... & Herbert, J. M. (2002). Identification and biological activity of the active metabolite of clopidogrel. Drug metabolism and disposition, 30(11), 1288-1295. [Link]

  • Helgason, H., et al. (2014). Effects of the oral, direct factor Xa inhibitor apixaban on routine coagulation assays and anti-FXa assays. Journal of Thrombosis and Haemostasis, 12(9), 1494-1502. [Link]

  • Lai, L. W., et al. (2018). Tail bleeding assay. Bio-protocol, 8(20), e3027. [Link]

  • Li, W., et al. (2013). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World journal of experimental medicine, 3(1), 1. [Link]

  • Weber, A. A., Hohlfeld, T., & Schrör, K. (1998). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. British journal of pharmacology, 125(7), 1591–1595. [Link]

  • Lin, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS omega, 7(10), 8435-8443. [Link]

  • Schoenwaelder, S. M., et al. (2016). Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound). European journal of medicinal chemistry, 122, 339-351. [Link]

  • Bye, A., Lewis, Y., & O'Grady, J. (1977). Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid. British journal of clinical pharmacology, 4(5), 620P–621P. [Link]

  • Gachet, C. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences, 103(29), 11077-11082. [Link]

  • Wang, X., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ResearchGate. [Link]

  • Sié, P., et al. (1985). High concentrations of arachidonic acid induce platelet aggregation and serotonin release independent of prostaglandin endoperoxides and thromboxane A2. FEBS letters, 188(1), 19-22. [Link]

  • NCL. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute. [Link]

  • Broos, K., et al. (2007). Murine Models of Vascular Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(7), 1437-1448. [Link]

  • National Cancer Institute. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI Bookshelf. [Link]

  • Frattani, F. S., et al. (2015). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. Journal of thrombosis and haemostasis, 13(5), 873-876. [Link]

  • Gurbel, P. A., et al. (2016). Light Transmission Aggregometry. Thoracic Key. [Link]

  • Mousa, S. A. (2010). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Methods in molecular biology (Clifton, N.J.), 663, 29-41. [Link]

  • Wang, Y., et al. (2025). The impact of clopidogrel combined with aspirin or aspirin alone on prognosis and adverse events in patients undergoing coronary artery bypass grafting in the first month after surgery. Annals of Translational Medicine, 13(12), 456. [Link]

  • Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. [Link]

  • Medscape. (n.d.). Pharmacodynamic Properties of Antiplatelet Agents. [Link]

  • Neves, L. A. A., et al. (n.d.). Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. CorDynamics. [Link]

  • Kim, J. H., et al. (2011). Optimization of Ferric Chloride Induced Carotid Artery Thrombosis Model in a Rat: Effect of Ginkgo biloba Extracts. The Korean Journal of Clinical Laboratory Science, 43(4), 163-169. [Link]

  • ResearchGate. (n.d.). Arachidonic acid (AA)-induced platelet aggregation. [Link]

  • ResearchGate. (n.d.). IC 50 values of antiplatelet aggregation effects of CPs induced by (A) ADP and (B) thrombin. [Link]

  • ResearchGate. (n.d.). The Acetylsalicylic acid (aspirin ® ) and its mechanism. [Link]

  • ResearchGate. (n.d.). The effect of target compounds on platelet aggregation in vitro. [Link]

  • Arif, H. H., et al. (2026). Comparative Efficacy of Apixaban, Dabigatran, Clopidogrel, and Aspirin Against Ferric-Chloride-Induced Thrombosis in the Carotid Arteries of Rats. ResearchGate. [Link]

  • Lee, Y. H., et al. (2025). Comparative Effectiveness of Clopidogrel Versus Aspirin for Primary Prevention in High-Risk Patients with Type 2 Diabetes: A Nationwide Propensity Score–Matched Cohort Study. Medicina, 61(10), 1730. [Link]

  • Australian Prescriber. (2018). Combining anticoagulation and antiplatelet drugs in coronary artery disease. [Link]

  • International Journal of Advanced Research. (2024). Observational Study To Compare The Outcomes Of Apixaban Plus Aspirin Versus Dual Antiplatelet Therapy After Revascularization In Chronic Limb Threatening Ischemia Patients. [Link]

  • Medical Conferences. (2025). Apixaban vs aspirin: more bleedings overall but fewer at critical sites. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for Novel Potent Compounds like MIPS-9922

Author: BenchChem Technical Support Team. Date: February 2026

As scientists on the frontier of drug discovery, we routinely handle novel chemical entities where the full toxicological profile is not yet understood. MIPS-9922, a compound of emerging interest, falls into this category. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative, safety-first approach is not just recommended—it is imperative. This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE) when handling this compound or any potent, uncharacterized compound, ensuring the safety of all laboratory personnel.

Our philosophy is grounded in the Hierarchy of Controls , an occupational safety principle that prioritizes risk-elimination strategies. While PPE is our focus here, it is the last line of defense. The preceding layers—Elimination (removing the hazard, not possible here), Substitution (using a less hazardous agent), Engineering Controls (fume hoods, ventilated enclosures), and Administrative Controls (training, restricted access)—are foundational to a safe laboratory environment.

The Core Principle: Risk Assessment for an Unknown Agent

When specific hazard data for a compound like this compound is unavailable, we must operate under the assumption that it is a potent compound with potential for high toxicity. This precautionary principle dictates our PPE selection. The primary routes of exposure we must guard against are:

  • Inhalation: Airborne powders or aerosols.

  • Dermal Absorption: Direct skin contact with solids or solutions.

  • Ocular Exposure: Splashes or contact with airborne particles.

  • Ingestion: Transfer from contaminated hands or surfaces.

Our PPE strategy is therefore designed to create a comprehensive barrier against these exposure routes.

Selecting Your Armor: A Multi-Layered PPE Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task being performed. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid this compound (Weighing, aliquoting)Disposable, solid-front lab coat with knit cuffs; disposable sleeves.Double-gloving: inner nitrile glove, outer nitrile or latex glove. Change outer glove frequently.ANSI Z87.1-rated safety glasses with side shields and a full-face shield.NIOSH-approved N95 or higher-rated respirator.
Handling this compound in Solution (Diluting, transferring)Disposable, fluid-resistant lab coat with knit cuffs.Double-gloving with chemically resistant nitrile gloves. Consult glove manufacturer's compatibility chart for the specific solvent.ANSI Z87.1-rated safety glasses with side shields. Goggles required for splash-prone procedures.Not typically required if performed within a certified chemical fume hood.
Causality in Glove Selection: Why Double-Gloving?

Double-gloving is a critical practice when handling potent compounds. The outer glove provides the primary barrier. Should it be breached or contaminated, the inner glove allows the user to safely remove the compromised outer glove without losing protection. This method significantly reduces the risk of dermal exposure during manipulations and when doffing PPE. Always inspect gloves for tears or defects before use and change the outer pair immediately following any overt contamination or at regular intervals (e.g., every 30-60 minutes).

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

Experimental Workflow: Safe Handling of Solid this compound

The following diagram illustrates the workflow for safely weighing solid this compound, a task with a high potential for generating airborne particulates. This entire procedure must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

prep Step 1: Prepare Work Area - Decontaminate surface - Lay down absorbent liner don Step 2: Don PPE - Inner gloves - Lab coat & sleeves - Respirator - Safety glasses - Outer gloves - Face shield prep->don Enter designated area weigh Step 3: Weigh this compound - Use anti-static weigh paper - Handle with dedicated tools - Close container immediately don->weigh Begin handling clean Step 4: Post-Weighing Cleanup - Decontaminate tools & balance - Wet-wipe surfaces weigh->clean Task complete doff Step 5: Doff PPE (in order) - Outer gloves - Face shield - Lab coat & sleeves - Inner gloves - Safety glasses - Respirator (outside lab) clean->doff Prepare to exit dispose Step 6: Waste Disposal - Collect all contaminated disposables - Place in sealed hazardous waste bag doff->dispose Final step

Caption: Workflow for handling solid potent compounds.

Disposal Plan: A Self-Validating System

To prevent cross-contamination and ensure regulatory compliance, a strict disposal plan is essential.

  • Solid Waste: All disposable items contaminated with this compound (gloves, weigh paper, absorbent liners, lab coats) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and any solvent used for decontamination should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps: Needles or other sharps used to transfer solutions of this compound must be disposed of in a designated sharps container for hazardous chemical waste.

The following decision tree outlines the logic for segregating waste generated during this compound handling.

start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Dispose in Hazardous Sharps Container is_sharp->sharps_bin Yes liquid_waste Dispose in Hazardous Liquid Waste is_liquid->liquid_waste Yes solid_waste Dispose in Hazardous Solid Waste is_liquid->solid_waste No

Caption: Decision tree for this compound waste segregation.

By adhering to these rigorous PPE and disposal protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by preventing unforeseen exposures and contamination events. Your diligence is the cornerstone of a culture of safety.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MIPS-9922
Reactant of Route 2
MIPS-9922

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。